Product packaging for Benzonatate(Cat. No.:CAS No. 104-31-4)

Benzonatate

Cat. No.: B1666683
CAS No.: 104-31-4
M. Wt: 603.7 g/mol
InChI Key: MAFMQEKGGFWBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzonatate (CAS 104-31-4), with the molecular formula C30H53NO11 and an average mass of 603.742 Da, is a chemical compound of significant research interest due to its unique structure and dual mechanism of action . Chemically, it is a benzoate ester and a substituted aniline, structurally related to local anesthetics like procaine and tetracaine . It appears as a colorless to faintly yellow oil that is soluble in most organic solvents except aliphatic hydrocarbons . From a pharmacological perspective, this compound is recognized as a potent voltage-gated sodium channel inhibitor, acting as a local anesthetic . Its primary researched mechanism involves the desensitization of vagal stretch receptors located in the respiratory passages, lungs, and pleura, which dampens the cough reflex . A central antitussive activity on the cough centers in the medulla has also been described . This makes it a valuable compound for research in respiratory physiology and neuropharmacology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use, or administration to humans . Safety is paramount; researchers should note that the compound can pose serious risks if mishandled. Overdose can lead to severe neurological toxicity (including restlessness, tremors, and seizures) and cardiovascular toxicity (including arrhythmia and cardiac arrest), with symptoms potentially occurring within 15-20 minutes of exposure . The safety margin is narrow, and the compound must be stored securely and handled with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H53NO11 B1666683 Benzonatate CAS No. 104-31-4

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFMQEKGGFWBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022655
Record name Benzonatate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzonatate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L
Record name Benzonatate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzonatate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless to faintly yellow oil

CAS No.

104-31-4, 32760-16-0
Record name Benzonatate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonatate [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonatate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzonatate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonatate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonatate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZONATATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4DHS6ENR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzonatate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzonatate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Investigating the Peripheral Antitussive Effects of Benzonatate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Benzonatate is a peripherally acting, non-narcotic antitussive agent approved for the symptomatic relief of cough. Unlike opioid-based antitussives that act on the central nervous system, this compound's primary mechanism of action is localized to the respiratory tract. This technical guide provides an in-depth review of the experimental evidence supporting the peripheral effects of this compound. It details the molecular mechanism, summarizes key quantitative data from electrophysiological and clinical studies, outlines experimental protocols for assessing peripheral antitussive activity, and presents visual diagrams of the underlying pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory conditions.[1][2] Antitussive therapies aim to alleviate this symptom and can be broadly categorized into centrally and peripherally acting agents.[3] this compound, approved by the FDA in 1958, is the only non-narcotic antitussive available by prescription and is distinguished by its peripheral mechanism of action.[4][5]

Structurally related to local anesthetics like procaine and tetracaine, this compound exerts its effects without significant inhibition of the respiratory center at therapeutic doses.[4][6][7] Its onset of action is typically within 15 to 20 minutes, with a duration of effect lasting from 3 to 8 hours.[1][5][7] This guide focuses on the core peripheral mechanisms, presenting the scientific data and methodologies used to characterize its action on the afferent limb of the cough reflex.

Core Mechanism of Peripheral Action

This compound's antitussive effect is primarily achieved through the suppression of the cough reflex at its origin in the airways.[7] This is accomplished via a local anesthetic action on the sensory nerves that innervate the respiratory tract.[4][5]

Anesthetization of Pulmonary Stretch Receptors

The cough reflex is initiated by the stimulation of various afferent nerve endings in the larynx, trachea, bronchi, and pleura.[5] Among these are the pulmonary stretch receptors, which are mechanoreceptors that respond to the mechanical stress of inflation and deflation as well as to irritants.[4][8] When activated, these receptors generate action potentials that travel via vagal afferent fibers to the cough center in the medulla oblongata.[5]

This compound acts by anesthetizing these stretch receptors, thereby reducing their sensitivity and dampening their activity.[1][7] This desensitization prevents the initiation of the afferent nerve impulses that would otherwise trigger the cough reflex.[5]

Blockade of Voltage-Gated Sodium Channels (VGSCs)

At the molecular level, this compound functions as a potent, reversible inhibitor of voltage-gated sodium channels (VGSCs).[5][8] These channels are crucial for the generation and propagation of action potentials in neurons.[9] Vagal sensory neurons, which form the afferent pathway of the cough reflex, highly express the Nav1.7 subtype of VGSCs.[8][10]

By blocking these channels, this compound prevents the influx of sodium ions necessary for depolarization, thus inhibiting the firing of action potentials along the vagal sensory nerves.[8][10] Electrophysiological studies have demonstrated that this compound causes both tonic (resting state) and phasic (use-dependent) inhibition of VGSCs, with a greater potency on channels in the inactivated state.[8][10] This local anesthetic-like effect on VGSCs is considered the core mechanism for its cough suppression.[8][10]

Quantitative Data from Experimental Studies

The following tables summarize key quantitative findings from in vitro and clinical studies that have investigated the effects of this compound.

Table 1: In Vitro Electrophysiological Data
CompoundModel SystemKey FindingConcentrationSource(s)
This compoundMurine cell lines (CAD, N1E-115) expressing VGSCsStrongly and reversibly inhibits Na+ currents; causes both tonic and phasic inhibition.-[8][10]
This compoundMurine cell lines expressing Nav1.7Detectable inhibition of voltage-gated sodium currents.As low as 0.3 µM[8][10]
Table 2: Clinical Data from Cough Challenge Studies
Study Drug(s)Study PopulationModelPrimary OutcomeSource(s)
This compound (200 mg) vs. Placebo30 adult nonsmokers with acute URICapsaicin Inhalation ChallengeNo significant inhibition of cough-reflex sensitivity (log C5) compared to placebo (p=NS).[11][12]
This compound (200 mg) + Guaifenesin (600 mg)30 adult nonsmokers with acute URICapsaicin Inhalation ChallengeSignificantly greater suppression of cough-reflex sensitivity compared to this compound alone (p<0.001) and Guaifenesin alone (p=0.008).[11]

URI: Upper Respiratory Tract Infection; C5: Concentration of capsaicin inducing 5 or more coughs; NS: Not Significant.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core protocols for two key experimental models used to assess the peripheral activity of antitussive agents like this compound.

Protocol: Whole-Cell Voltage Clamp for VGSC Inhibition

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in isolated neurons or cell lines expressing sodium channels (e.g., Nav1.7).

Materials & Reagents:

  • Cell Culture: Murine cell lines such as CAD or N1E-115, or primary cultured neurons from nodose ganglia.

  • External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 10.0 glucose, 10.0 HEPES. pH adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): 7.0 NaF, 140.0 NMDG, 2.0 TEA-Cl, 2.0 MgCl₂, 10.0 HEPES. pH adjusted to 7.2.

  • Apparatus: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, and data acquisition software (e.g., pCLAMP).

  • Test Compound: this compound dissolved in the appropriate vehicle.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips. Immediately before recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Under microscopic guidance, carefully lower the micropipette onto the surface of a target cell. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the cell membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

  • Voltage Protocol Application: Clamp the cell's membrane potential at a holding potential (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of this compound.

  • Data Recording: Record the sodium currents before, during, and after the application of this compound to measure the extent of inhibition. To assess use-dependence, apply repetitive depolarizing pulses.

  • Data Analysis: Measure the peak amplitude of the sodium current at each voltage step. Construct dose-response curves and calculate the IC50 value by fitting the data to the Hill equation.

Protocol: Capsaicin/Citric Acid Cough Challenge (Human)

Objective: To assess the efficacy of an antitussive agent in reducing cough reflex sensitivity in human subjects.

Materials & Reagents:

  • Tussive Agent: Capsaicin or Citric Acid solutions prepared in serial, typically doubling, concentrations.

  • Vehicle/Placebo: Saline solution.

  • Apparatus: Nebulizer with a dosimeter to deliver a precise volume of solution, mouthpiece, nose clip, and a system to record cough events (audio/visual).

  • Study Drug: this compound capsules and matching placebo capsules.

Procedure:

  • Subject Recruitment: Recruit healthy, non-smoking volunteers or patients with a stable cough condition. Subjects should refrain from caffeine and other medications that may affect the cough reflex for a specified period before the study.

  • Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject will attend multiple study visits, receiving a different treatment (e.g., this compound, placebo) at each visit in a randomized order, with a sufficient washout period between visits.

  • Baseline Measurement: Before drug administration, determine the baseline cough sensitivity by administering ascending concentrations of the tussive agent.

  • Drug Administration: Administer the randomized study drug (e.g., 200 mg this compound or placebo) orally.

  • Post-Dose Challenge: At a specified time post-administration (e.g., 60-90 minutes), repeat the cough challenge.

  • Challenge Protocol:

    • Subjects wear a nose clip and breathe tidally through the mouthpiece connected to the nebulizer.

    • Administer a single inhalation of saline (placebo), followed by single inhalations of ascending concentrations of the tussive agent.

    • A fixed interval (e.g., 30-60 seconds) is maintained between each inhalation.

    • Count the number of coughs occurring within a defined period (e.g., 15-30 seconds) after each inhalation.

  • Endpoint Determination: The challenge is typically terminated once the subject produces a predetermined number of coughs (e.g., 2 coughs, C2, or 5 coughs, C5). The concentration of the tussive agent that elicits this response is the primary endpoint.

  • Data Analysis: The primary outcome is the change in the cough threshold (e.g., log C5) after treatment compared to placebo. Statistical analysis is performed to determine the significance of the antitussive effect.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes described in this guide.

G Peripheral Cough Reflex and this compound's Point of Intervention cluster_airway Airway Lumen cluster_cns Central Nervous System Stimulus Mechanical or Chemical Stimulus (e.g., Irritant) StretchReceptor Pulmonary Stretch Receptor Activation Stimulus->StretchReceptor VGSC Voltage-Gated Sodium Channel (Nav1.7) Opening StretchReceptor->VGSC AP Action Potential Generation & Propagation VGSC->AP Medulla Signal to Cough Center (Medulla) AP->Medulla Cough Cough Motor Response Medulla->Cough This compound This compound Block BLOCKS This compound->Block Block->VGSC G Workflow for a Human Cough Challenge Study cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment (Crossover Design) cluster_analysis Phase 3: Data Analysis P1 Subject Recruitment (e.g., Acute URI) P2 Informed Consent P1->P2 P3 Baseline Cough Sensitivity (Capsaicin/Citric Acid Challenge) P2->P3 P4 Randomized Administration (Drug A, Drug B, Placebo) P3->P4 P5 Wait Period (e.g., 1 hour) P4->P5 Repeat for each treatment arm P6 Post-Dose Cough Challenge (Measure C5) P5->P6 Repeat for each treatment arm P7 Washout Period (e.g., 2-7 days) P6->P7 Repeat for each treatment arm P8 Calculate Change in Cough Threshold (log C5) P6->P8 P7->P4 Repeat for each treatment arm P9 Statistical Comparison (Treatment vs. Placebo) P8->P9 G This compound's Effect on the Neuronal Action Potential cluster_normal Normal Condition cluster_benzo With this compound N1 Stimulus N2 Na+ Channels Open N1->N2 N3 Na+ Influx N2->N3 N4 Depolarization (Action Potential) N3->N4 N5 Signal Propagation N4->N5 B1 Stimulus B2 Na+ Channels Blocked B1->B2 B3 Na+ Influx Prevented B2->B3 B4 Depolarization Inhibited B3->B4 B5 Signal Propagation Failure B4->B5 Benzo This compound Benzo->B2 binds to channel

References

Benzonatate's Potential Role in Modulating Airway Inflammation: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonatate, a non-narcotic antitussive, is well-established for its anesthetic effects on pulmonary stretch receptors, primarily through the blockade of voltage-gated sodium channels. While its clinical efficacy is attributed to cough suppression, its potential direct impact on the underlying airway inflammation remains largely unexplored. This technical guide synthesizes the known mechanisms of this compound and structurally related local anesthetics to build a scientific rationale for investigating its anti-inflammatory properties in vitro. We provide a comprehensive overview of relevant experimental models and detailed protocols to test the hypothesis that this compound can modulate key inflammatory pathways in airway cells. This document serves as a foundational resource for researchers aiming to elucidate the broader pharmacological profile of this compound and explore its potential repurposing in inflammatory airway diseases.

Introduction: The Unexplored Anti-Inflammatory Potential of this compound

Airway inflammation is a cornerstone of the pathophysiology of numerous respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This complex process involves the activation of resident cells like bronchial epithelial cells and mast cells, and the recruitment of immune cells such as neutrophils and eosinophils. A key signaling pathway governing the expression of pro-inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway.

This compound is structurally related to local anesthetics like procaine and tetracaine.[1][2][3] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (Nav), which desensitizes pulmonary stretch receptors and suppresses the cough reflex.[1] Emerging evidence suggests that local anesthetics and sodium channel modulators can exert significant anti-inflammatory effects. For instance, lidocaine has been shown to inhibit pro-inflammatory cytokine production in macrophages and T-cells by suppressing the NF-κB signaling pathway.[4] Given the structural and mechanistic similarities, it is plausible that this compound may possess similar immunomodulatory properties. This guide outlines the scientific basis for this hypothesis and provides the necessary tools to investigate it.

Known Mechanism of Action of this compound

This compound's established mechanism revolves around its local anesthetic properties. It acts as a potent blocker of voltage-gated sodium channels.[2] In the airways, this action desensitizes the stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura, thereby reducing the signals to the cough center in the brainstem.[1] The inhibition of these sodium channels, particularly Nav1.7 which is highly expressed in vagal sensory neurons, is thought to be central to its antitussive effect.

Benzonatate_Mechanism_of_Action cluster_airway Airway Lumen & Epithelium Pulmonary_Stretch_Receptor Pulmonary Stretch Receptor Nav_Channel Voltage-Gated Sodium Channel (Nav) Pulmonary_Stretch_Receptor->Nav_Channel contains Nerve_Signal Afferent Nerve Signal to Brainstem Nav_Channel->Nerve_Signal initiates This compound This compound This compound->Nav_Channel blocks Cough_Stimulus Cough Stimulus (e.g., Stretch) Cough_Stimulus->Pulmonary_Stretch_Receptor activates Cough_Reflex Cough Reflex Nerve_Signal->Cough_Reflex triggers

Figure 1: Known Mechanism of Action of this compound.

Hypothesized Anti-Inflammatory Signaling Pathways

Based on the anti-inflammatory actions of related local anesthetics, we hypothesize that this compound may influence airway inflammation through several mechanisms:

  • Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a primary driver of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. Local anesthetics have been demonstrated to inhibit NF-κB activation.[4] this compound, by potentially modulating intracellular ion concentrations or through other direct interactions, may inhibit the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

  • Modulation of Calcium Signaling: Intracellular calcium is a critical second messenger in many inflammatory processes, including mast cell degranulation and cytokine release from epithelial cells. Voltage-gated sodium channels can influence intracellular calcium levels through their interplay with sodium-calcium exchangers. By blocking sodium influx, this compound could indirectly alter calcium signaling and thereby dampen inflammatory responses.

  • Direct Effects on Immune Cell Function: Voltage-gated sodium channels are expressed on various immune cells, including lymphocytes and macrophages, where they are implicated in functions like activation, proliferation, and phagocytosis.[5] this compound's interaction with these channels could directly impair the pro-inflammatory activities of these cells in the airways.

Hypothesized_Anti_Inflammatory_Pathway cluster_cell Airway Epithelial/Immune Cell LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB activates NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes initiates Cytokines Cytokine Release (IL-6, IL-8, TNF-α) Proinflammatory_Genes->Cytokines This compound This compound This compound->IKK potentially inhibits

Figure 2: Hypothesized Inhibition of the NF-κB Pathway by this compound.

Data Presentation: Effects of Local Anesthetics on Inflammatory Markers

While direct quantitative data for this compound's anti-inflammatory effects are not yet available, the following table summarizes the reported effects of the structurally related local anesthetic, lidocaine, on the production of inflammatory mediators in vitro. This serves as a basis for expected outcomes in proposed experiments with this compound.

Cell TypeInflammatory StimulusLocal AnestheticConcentrationInflammatory Marker% Inhibition (Approx.)Reference
RAW264.7 MacrophagesLipopolysaccharide (LPS)Lidocaine1 mMIL-1β~50%
Jurkat T-cellsPMA + PHALidocaine1 mMIL-2~60%[4]
Human PBMCsLPSLidocaine0.5 mg/mLTNF-α~32%[6]
Human PBMCsLPSProcaine0.5 mg/mLTNF-α~33%[6]

Experimental Protocols

To investigate the hypothetical anti-inflammatory effects of this compound, the following detailed experimental protocols are proposed.

Cell Culture
  • Human Bronchial Epithelial Cells (BEAS-2B):

    • Culture BEAS-2B cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Human Monocytic Cell Line (THP-1):

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • To differentiate into macrophage-like cells, seed monocytes in 24-well plates and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours before experimentation.

In Vitro Inflammation Model and this compound Treatment
  • Seed BEAS-2B or differentiated THP-1 cells in 24-well plates to achieve ~80% confluency on the day of the experiment.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) or vehicle control (DMSO or PBS) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include a non-stimulated control group.

  • Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

Measurement of Inflammatory Cytokines
  • After the incubation period, collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Quantify the concentrations of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

NF-κB Activation Assay
  • For visualization of NF-κB translocation, use immunofluorescence staining.

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope.

  • For quantification, use a reporter gene assay.

    • Transfect cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase) 24 hours prior to the experiment.

    • Following the experimental treatment, measure the reporter gene activity according to the manufacturer's protocol.

Experimental_Workflow Start Start: Culture Airway Epithelial Cells (BEAS-2B) Pre-treatment Pre-treat with this compound (various concentrations) or Vehicle for 1h Start->Pre-treatment Inflammation Induce Inflammation with LPS (1 µg/mL) Pre-treatment->Inflammation Incubation Incubate for 6-24h Inflammation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells ELISA Measure Cytokines (IL-6, IL-8, TNF-α) by ELISA Collect_Supernatant->ELISA NFkB_Assay Assess NF-κB Activation (Immunofluorescence or Reporter Assay) Lyse_Cells->NFkB_Assay End End: Analyze Data ELISA->End NFkB_Assay->End

Figure 3: Proposed Experimental Workflow.

Conclusion and Future Directions

While this compound's role as an antitussive is well-documented, its potential as an anti-inflammatory agent in the airways is a compelling area for future research. The structural and mechanistic parallels with local anesthetics that exhibit known anti-inflammatory properties provide a strong rationale for this investigation. The experimental framework provided in this guide offers a clear path to test this hypothesis in vitro.

Successful demonstration of this compound's ability to suppress inflammatory responses in airway cells could have significant implications. It could pave the way for repositioning this compound as a dual-action therapeutic for cough and underlying inflammation in respiratory diseases. Further studies would be warranted to explore its effects in more complex co-culture and 3D organoid models, and ultimately, in pre-clinical in vivo models of airway inflammation. Elucidating these potential additional mechanisms of action will be crucial for a complete understanding of this compound's therapeutic utility.

References

The Pivotal Role of Butyrylcholinesterase in Benzonatate Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonatate, a non-narcotic antitussive agent, exerts its therapeutic effect by anesthetizing stretch receptors in the respiratory passages. Its efficacy and duration of action are intrinsically linked to its metabolic fate, primarily governed by enzymatic hydrolysis. This technical guide provides an in-depth exploration of the central role of butyrylcholinesterase (BChE) in the hydrolysis of this compound, offering insights into the kinetic parameters, metabolic pathways, and experimental methodologies crucial for research and drug development.

This compound Metabolism: The Central Role of Butyrylcholinesterase

This compound is rapidly hydrolyzed in the plasma by butyrylcholinesterase (BChE), a serine hydrolase. This enzymatic action is the principal pathway for this compound metabolism. The hydrolysis of the ester bond in this compound yields two main metabolites: 4-(butylamino)benzoic acid (BABA) and polyethylene glycol monomethyl ethers.[1] The rapid nature of this hydrolysis is reflected in the short elimination half-life of this compound, which is approximately 1 hour.[1]

While other esterases, such as carboxylesterases (hCE-1 and hCE-2), are significant in the metabolism of many ester-containing drugs, their role in the plasma-mediated hydrolysis of this compound is considered minimal, as human plasma contains no significant amount of carboxylesterases. Therefore, BChE is the key enzyme responsible for the initial and rapid breakdown of this compound in the bloodstream.

Quantitative Analysis of this compound Hydrolysis

A pharmacokinetic study in healthy Chinese volunteers following a single 100 mg oral dose of this compound provides key quantitative data on its metabolism.[2][3]

ParameterThis compound4-(butylamino)benzoic acid (BABA)
Cmax (ng/mL) 1063 ± 4601708 ± 457
Tmax (h) RapidRapid
t1/2 (h) 1.01 ± 0.411.32 ± 0.29
AUC0-10 (ng/mL·h) 1097 ± 5592103 ± 918
Table 1: Pharmacokinetic parameters of this compound and its primary metabolite, 4-(butylamino)benzoic acid (BABA), in healthy volunteers.[2][3]

The Catalytic Mechanism of Butyrylcholinesterase

The hydrolysis of this compound by BChE occurs within a deep and narrow active site gorge of the enzyme. The catalytic mechanism is characteristic of serine hydrolases and involves a catalytic triad of amino acid residues: Serine-198, Histidine-438, and Glutamic acid-325.

The process can be summarized in two main stages:

  • Acylation: The serine residue (Ser198) acts as a nucleophile, attacking the carbonyl carbon of the this compound ester bond. This forms a tetrahedral intermediate, which then collapses to release the polyethylene glycol monomethyl ether portion of the molecule, leaving the 4-(butylamino)benzoyl group covalently attached to the serine residue.

  • Deacylation: A water molecule, activated by the histidine residue (His438), attacks the acylated enzyme. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the 4-(butylamino)benzoic acid (BABA) and regenerate the active enzyme.

BChE_Catalytic_Cycle BChE Active BChE (Ser198-OH) ES_Complex Enzyme-Substrate Complex BChE->ES_Complex This compound This compound This compound->ES_Complex Binding Acylated_BChE Acylated BChE (Ser198-O-BABA) ES_Complex->Acylated_BChE Acylation Metabolite1 Polyethylene Glycol Monomethyl Ether Acylated_BChE->Metabolite1 Release Deacylation_Complex Deacylation Complex Acylated_BChE->Deacylation_Complex Water H₂O Water->Deacylation_Complex Deacylation_Complex->BChE Deacylation & Regeneration Metabolite2 4-(butylamino)benzoic acid (BABA) Deacylation_Complex->Metabolite2 Release

BChE-mediated hydrolysis of this compound.

Experimental Protocols for Studying this compound Hydrolysis

In Vitro Hydrolysis of this compound in Human Plasma

This protocol outlines a general procedure to study the disappearance of this compound and the appearance of its major metabolite, BABA, in human plasma.

Materials:

  • Human plasma (pooled, with appropriate anticoagulants)

  • This compound stock solution (in a suitable solvent like methanol or DMSO)

  • 4-(butylamino)benzoic acid (BABA) standard

  • Acetonitrile (ACN) for protein precipitation

  • Formic acid

  • HPLC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with a known concentration of this compound from the stock solution. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid protein precipitation and enzyme inhibition.

    • Incubate the mixture at 37°C in a shaking water bath.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-benzonatate mixture.

  • Sample Preparation:

    • Immediately add the plasma aliquot to a tube containing ice-cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) to precipitate proteins and stop the enzymatic reaction.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

    • Analyze the samples for the concentrations of both this compound and BABA.

    • A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with formic acid.

    • Detection and quantification are achieved using mass spectrometry in multiple reaction monitoring (MRM) mode.

Experimental_Workflow cluster_Incubation Incubation (37°C) cluster_Sampling Time-Course Sampling cluster_Quenching Reaction Quenching & Protein Precipitation cluster_Analysis Analysis Plasma Human Plasma Incubate Incubate & Mix Plasma->Incubate This compound This compound Stock This compound->Incubate Aliquots Withdraw Aliquots (t = 0, 5, 15... min) Incubate->Aliquots ACN Add Ice-Cold Acetonitrile Aliquots->ACN Vortex Vortex ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC-MS/MS Analysis (this compound & BABA) Supernatant->HPLC

Workflow for in vitro this compound hydrolysis assay.
Spectrophotometric Assay for Butyrylcholinesterase Activity (General Protocol adaptable for this compound)

This method, based on the Ellman's reagent, can be adapted to screen for BChE inhibitors using this compound as a competing substrate.

Materials:

  • Purified human butyrylcholinesterase

  • Butyrylthiocholine iodide (BTC) or another suitable chromogenic BChE substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of BTC and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add the test compound (this compound) at various concentrations to the respective wells. Include a control with no inhibitor.

    • Add the BChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the BTC/DTNB solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the BChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition of BChE activity caused by this compound.

    • If applicable, calculate the IC50 value for this compound.

Conclusion

Butyrylcholinesterase is the primary enzyme responsible for the rapid hydrolysis of this compound in human plasma, a critical step in its metabolism and clearance. Understanding the kinetics and mechanism of this enzymatic process is fundamental for predicting the pharmacokinetic profile of this compound and for the development of new antitussive agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and BChE, contributing to a more comprehensive understanding of its pharmacology.

References

Unraveling the Genetic Safety Profile of Benzonatate and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies conducted on the non-narcotic antitussive agent, benzonatate, and its primary metabolite, 4-(butylamino)benzoic acid (BBA). The findings from a battery of standard genetic toxicology assays indicate a lack of genotoxic potential for both the parent compound and its major metabolite. This document summarizes the available quantitative data, details the experimental protocols employed in these critical studies, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the safety assessment of this compound.

Executive Summary

This compound, a peripherally acting cough suppressant in clinical use for decades, undergoes rapid hydrolysis in the body to its main metabolites, 4-(butylamino)benzoic acid (BBA) and methylated polyethylene glycol (MPG).[1] A comprehensive evaluation of the genotoxic potential of this compound and BBA has been conducted through a series of in vitro and in vivo assays. The collective evidence from these studies demonstrates that neither this compound nor its major metabolite, BBA, are mutagenic or clastogenic. These studies, forming a standard genetic toxicology battery, included a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.[1] The results of these assays were consistently negative across a range of concentrations and doses, providing a strong indication of the genetic safety of this compound.

Metabolism of this compound

Upon oral administration, this compound is rapidly metabolized by esterases, primarily in the plasma, into two main metabolites: 4-(butylamino)benzoic acid (BBA) and methylated polyethylene glycol (MPG).[1] This metabolic pathway is a critical consideration in the overall safety assessment, as the biological activity and potential toxicity of the metabolites must be evaluated alongside the parent compound.

This compound This compound Esterase Plasma Butyrylcholinesterase (BChE) This compound->Esterase BBA 4-(butylamino)benzoic acid (BBA) Esterase->BBA Hydrolysis MPG Methylated Polyethylene Glycol (MPG) Esterase->MPG Hydrolysis

Figure 1: Metabolic pathway of this compound.

Genotoxicity and Mutagenicity Data

A comprehensive set of studies was conducted to assess the genotoxic potential of this compound and its primary metabolite, BBA.[1] These studies were designed to detect various types of genetic damage, including gene mutations and chromosomal alterations. The results of these assays are summarized in the tables below.

Note: The following tables summarize the findings of key genotoxicity studies. While the qualitative results (negative) are consistently reported, the specific quantitative data (e.g., number of revertant colonies, percentage of aberrant cells) from the primary study were not publicly available in the cited abstract. The dose and concentration ranges represent the highest levels tested.

Table 1: Summary of Genotoxicity Studies for this compound
Assay TypeTest SystemConcentration/Dose RangeMetabolic Activation (S9)Result
Bacterial Reverse Mutation AssaySalmonella typhimurium1.5 - 5000 µ g/plate With and WithoutNegative
Chromosomal Aberration AssayHuman Peripheral Blood Lymphocytes25 - 2000 µg/mLWith and WithoutNegative
In Vivo Micronucleus AssayCByB6F1 Mouse Bone MarrowUp to 250 mg/kg/dayN/ANegative
Table 2: Summary of Genotoxicity Studies for 4-(butylamino)benzoic acid (BBA)
Assay TypeTest SystemConcentration RangeMetabolic Activation (S9)Result
Bacterial Reverse Mutation AssaySalmonella typhimurium1.5 - 5000 µ g/plate With and WithoutNegative
Chromosomal Aberration AssayHuman Peripheral Blood Lymphocytes62.5 - 1930 µg/mLWith and WithoutNegative

Experimental Protocols

The genotoxicity assessment of this compound and BBA followed standardized and internationally recognized protocols to ensure the validity and reliability of the results.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the potential of this compound and BBA to induce gene mutations.

Methodology:

  • Test Strains: Various strains of Salmonella typhimurium were used to detect different types of point mutations (base-pair substitutions and frameshifts).

  • Procedure: The test substances were incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver homogenate). The mixtures were then plated on minimal agar plates lacking histidine.

  • Evaluation: The number of revertant colonies (colonies that regained the ability to synthesize histidine) was counted after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control would indicate a mutagenic effect.

cluster_0 Preparation cluster_1 Incubation cluster_2 Plating & Analysis A Test Compound (this compound or BBA) D Mix Compound, Bacteria, and S9 Mix (+/-) A->D B Bacterial Strains (S. typhimurium) B->D C S9 Mix (for metabolic activation) C->D E Incubate D->E F Plate on Histidine-deficient media E->F G Incubate plates F->G H Count Revertant Colonies G->H I Compare to Controls H->I cluster_0 Cell Culture & Treatment cluster_1 Metaphase Arrest & Harvesting cluster_2 Slide Preparation & Analysis A Culture Human Lymphocytes B Treat with Test Compound (this compound or BBA) +/- S9 A->B C Add Metaphase Arresting Agent B->C D Harvest Cells C->D E Prepare Chromosome Spreads D->E F Stain Slides E->F G Microscopic Analysis of Aberrations F->G H Compare to Controls G->H cluster_0 Animal Dosing cluster_1 Sample Collection & Preparation cluster_2 Analysis A Administer this compound to Mice (Oral, 28 days) B Collect Bone Marrow A->B C Prepare Bone Marrow Smears B->C D Stain Slides C->D E Microscopic Analysis of PCEs D->E F Count Micronucleated PCEs E->F G Compare to Controls F->G cluster_invitro A Genotoxicity Assessment of this compound & BBA B In Vitro Assays A->B C In Vivo Assay A->C D Bacterial Reverse Mutation (Ames Test) - Gene Mutation - B->D Negative E Chromosomal Aberration - Clastogenicity - B->E Negative F Micronucleus Test - In Vivo Clastogenicity - C->F Negative

References

Central Nervous System Activity of Benzonatate at Therapeutic Doses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonatate, a non-narcotic antitussive agent, exerts its primary effect peripherally by anesthetizing stretch receptors in the lungs and airways. However, evidence also points to a central nervous system (CNS) component of its mechanism of action, particularly at the level of the medulla oblongata. At therapeutic doses, this compound is generally well-tolerated with minimal impact on the respiratory center. Nevertheless, CNS side effects, although infrequent, can occur and include sedation, dizziness, headache, mental confusion, and visual hallucinations.[1][2][3][4] Overdosage can lead to severe CNS stimulation, including seizures, followed by profound CNS depression, coma, and potentially death.[1][5] This technical guide provides an in-depth analysis of the CNS activity of this compound at therapeutic concentrations, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV).[1][6] This action is similar to that of local anesthetics like procaine and tetracaine, to which this compound is structurally related.[1][5][7]

Peripheral Action

By blocking NaV channels in the vagal afferent fibers and stretch receptors of the bronchi, alveoli, and pleura, this compound reduces the sensitivity of these nerve endings.[1][8] This dampens the afferent signals to the cough center in the medulla, thereby suppressing the cough reflex at its origin.[1][8]

Central Action

This compound also exhibits central antitussive activity by acting on the cough center in the medulla.[1][8] While the precise molecular targets within the CNS are not fully elucidated, its ability to inhibit voltage-gated sodium channels is likely a key contributor to its central effects. This central action is considered to be minimal on the respiratory center at therapeutic dosages.[1][8] One study suggests that this compound does not penetrate the central nervous system to an appreciable extent, which would imply its central effects are limited at therapeutic doses.[6]

Quantitative Data on CNS Activity

Quantitative data on the CNS activity of this compound at therapeutic doses are limited in publicly available literature. However, preclinical studies have provided some insights into its interaction with neuronal components.

ParameterValue/ObservationCell/SystemReference
Voltage-Gated Sodium Channel (NaV) Inhibition Detectable effects at concentrations as low as 0.3 μM.Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels.[9]
Causes both tonic and phasic inhibition.Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels.[9]
Greater effect on channel inactivation than activation.Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels.[9]
Potency is much greater at depolarized potentials.Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels.[9]
Not subtype-specific between NaV1.7 and NaV1.3.Murine cell lines (CAD and N1E-115).[9]
Peak Plasma Concentration (Cmax) 1063 ± 460 ng/mL (approximately 1.76 ± 0.76 μM)Healthy Chinese volunteers after a single 100 mg oral dose.[8]
Time to Peak Plasma Concentration (Tmax) Not explicitly stated.--
Elimination Half-Life Approximately 1 hour.Healthy volunteers.[1]

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound

CNS Adverse EventIncidenceNotesReference(s)
SedationFrequency not reported, but listed as a potential CNS effect.Generally mild.[4][7]
DizzinessMild dizziness is a reported side effect.Frequency not reported.[2][3][4]
HeadacheListed as a potential adverse effect.Frequency not reported.[3][4][7]
Mental ConfusionRarely reported.May occur, particularly with concomitant use of other drugs.[4][7]
Visual HallucinationsRarely reported.May occur, particularly with concomitant use of other drugs.[4][7]

Table 2: Reported CNS Adverse Events of this compound at Therapeutic Doses

Experimental Protocols

Detailed experimental protocols for specifically studying the CNS effects of this compound are not widely published. However, standard methodologies for assessing antitussive efficacy and the effects of substances on neuronal excitability can be adapted.

In Vivo Antitussive Assay in Guinea Pigs (Citric Acid-Induced Cough Model)

This model is commonly used to evaluate the efficacy of antitussive agents.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-450 g) are used.[10] Animals are acclimatized to laboratory conditions before the experiment.

  • Cough Induction: Animals are placed individually in a transparent chamber and exposed to a continuous aerosol of citric acid (e.g., 0.4 M) for a set period (e.g., 7 minutes) to induce coughing.[11]

  • Drug Administration: this compound is administered orally at various doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine) are also included.

  • Data Collection: The number of coughs is counted for a defined period (e.g., 15 minutes) after citric acid exposure.[12] Cough sounds can be recorded and analyzed for frequency and intensity.[11]

  • Analysis: The percentage of cough suppression is calculated for each dose of this compound compared to the vehicle control. The dose that produces a 50% reduction in coughs (ED50) can be determined.

Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Currents

This in vitro technique is used to assess the effect of a compound on the function of ion channels.

Protocol:

  • Cell Culture: Murine cell lines, such as catecholamine A differentiated (CAD) cells (expressing primarily NaV1.7) or N1E-115 cells (expressing primarily NaV1.3), are cultured under standard conditions.[9]

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Solutions: The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is formulated to isolate sodium currents.

  • Voltage Protocols: A series of voltage steps are applied to the cell membrane to elicit sodium currents. Protocols are designed to assess tonic and phasic inhibition, as well as the voltage dependence of activation and inactivation.

  • Drug Application: this compound is applied to the cells at various concentrations.

  • Data Analysis: The amplitude and kinetics of the sodium currents before and after drug application are measured and analyzed to determine the inhibitory effects of this compound.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antitussive Action

G cluster_periphery Periphery (Lungs/Airways) cluster_cns Central Nervous System (Medulla) Stretch_Receptors Stretch Receptors & Vagal Afferent Fibers Cough_Center Cough Center Stretch_Receptors->Cough_Center Afferent Signal NaV_Channels_P Voltage-Gated Sodium Channels (NaV) NaV_Channels_P->Stretch_Receptors Depolarization Signal Benzonatate_P This compound Benzonatate_P->NaV_Channels_P Inhibition Cough_Reflex Cough_Reflex Cough_Center->Cough_Reflex Efferent Signal NaV_Channels_C Voltage-Gated Sodium Channels (NaV) NaV_Channels_C->Cough_Center Neuronal Firing Benzonatate_C This compound Benzonatate_C->NaV_Channels_C Inhibition

Caption: Proposed dual mechanism of this compound's antitussive action.

Experimental Workflow for In Vivo Antitussive Assay

G Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Group_Allocation Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimatization->Group_Allocation Drug_Administration Oral Drug Administration Group_Allocation->Drug_Administration Cough_Induction Citric Acid Aerosol Exposure Drug_Administration->Cough_Induction Data_Recording Record Number of Coughs Cough_Induction->Data_Recording Data_Analysis Calculate % Cough Suppression and ED50 Data_Recording->Data_Analysis

Caption: Workflow for evaluating antitussive efficacy in a guinea pig model.

Logical Relationship of this compound Overdose and CNS Effects

G Overdose This compound Overdose NaV_Blockade Excessive NaV Channel Blockade Overdose->NaV_Blockade CNS_Stimulation Initial CNS Stimulation (Restlessness, Tremors, Seizures) NaV_Blockade->CNS_Stimulation Cardiovascular_Effects Cardiovascular Toxicity (Arrhythmias, Cardiac Arrest) NaV_Blockade->Cardiovascular_Effects CNS_Depression Profound CNS Depression (Coma) CNS_Stimulation->CNS_Depression Death Death CNS_Depression->Death Cardiovascular_Effects->Death

Caption: Progression of CNS and cardiovascular toxicity in this compound overdose.

Discussion and Future Directions

At therapeutic doses, the CNS activity of this compound appears to be minimal and primarily contributes to its antitussive effect without significant respiratory depression. The reported CNS side effects are generally mild and infrequent. However, the narrow therapeutic index, particularly in children, underscores the importance of understanding its dose-dependent effects on the CNS.

Future research should focus on:

  • Quantitative CNS Receptor Profiling: Determining the binding affinities and functional activities of this compound at a wider range of CNS receptors and ion channels to better understand its side effect profile.

  • Blood-Brain Barrier Permeability: Conducting definitive studies to quantify the extent of this compound's penetration into the CNS at therapeutic doses. This would help to clarify the relative contributions of its peripheral and central mechanisms of action.

  • Clinical Studies on CNS Effects: Prospective clinical trials designed to systematically and quantitatively assess the incidence and severity of CNS side effects at different therapeutic dosages would provide valuable data for risk-benefit analysis.

Conclusion

This compound's primary antitussive action is peripheral, but it also has a central component. At therapeutic doses, its CNS activity is generally well-tolerated. The mechanism of both its therapeutic and toxic CNS effects is likely rooted in its blockade of voltage-gated sodium channels. A more detailed quantitative understanding of its neuropharmacology is needed to fully characterize its CNS activity and to further refine its clinical use.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays to Measure Benzonatate Efficacy on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzonatate is a non-narcotic antitussive agent clinically used for the symptomatic relief of cough.[1][2] Its primary mechanism of action involves the suppression of the cough reflex through peripheral and central pathways.[2][3] At the molecular level, this compound functions as a local anesthetic, potently inhibiting voltage-gated sodium channels (Nav).[2][4] This action reduces the excitability of sensory neurons, particularly the vagal afferent fibers in the respiratory tract that initiate the cough reflex.[1][4][5] Vagal sensory neurons highly express the Nav1.7 subtype of voltage-gated sodium channels, and inhibition of this channel is a key mechanism for cough suppression.[4][5]

These application notes provide detailed protocols for in vitro assays designed to quantify the efficacy of this compound on neuronal excitability, focusing on its interaction with voltage-gated sodium channels.

Signaling Pathway of this compound Action

This compound exerts its effects on neuronal excitability primarily by blocking voltage-gated sodium channels. The following diagram illustrates the proposed signaling pathway.

Benzonatate_Signaling_Pathway cluster_intracellular Intracellular cluster_effect Physiological Effect Nav Voltage-Gated Sodium Channel (e.g., Nav1.7) Block Channel Block Nav->Block Inhibits Na+ influx This compound This compound This compound->Nav ReducedExcitability Reduced Neuronal Excitability Block->ReducedExcitability Leads to SuppressedCough Suppressed Cough Reflex ReducedExcitability->SuppressedCough Results in

Caption: Proposed signaling pathway of this compound's action on neuronal excitability.

Experimental Protocols

The primary in vitro method to assess the efficacy of this compound on neuronal excitability is through electrophysiological recordings, specifically the whole-cell voltage-clamp technique.[4][5] This method allows for the direct measurement of ion channel activity and the effects of compounds like this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neuronal cells.

Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.

Cell Lines:

  • CAD (catecholamine A differentiated) cells: A murine cell line that primarily expresses Nav1.7 channels.[4]

  • N1E-115 cells: A murine neuroblastoma cell line that primarily expresses Nav1.3 channels.[4]

Materials:

  • Cultured CAD or N1E-115 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)

  • This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)

Experimental Workflow:

Experimental_Workflow start Start cell_prep Prepare Cultured Neuronal Cells start->cell_prep pipette_prep Fabricate and Fill Patch Pipette cell_prep->pipette_prep seal Establish Gigaohm Seal and Whole-Cell Configuration pipette_prep->seal record_baseline Record Baseline Sodium Currents seal->record_baseline apply_benzo Apply this compound at Varying Concentrations record_baseline->apply_benzo record_post Record Sodium Currents in the Presence of this compound apply_benzo->record_post washout Washout this compound record_post->washout record_washout Record Sodium Currents After Washout washout->record_washout data_analysis Data Analysis (e.g., IC50 determination) record_washout->data_analysis end End data_analysis->end

Caption: Experimental workflow for whole-cell voltage-clamp recording.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to an appropriate confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -100 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the baseline current-voltage (I-V) relationship.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate.

  • Post-Application Recording: Repeat the voltage-step protocol to record sodium currents in the presence of this compound.

  • Washout: Perfuse the chamber with the drug-free external solution to wash out this compound and record the recovery of the sodium currents.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each voltage step before, during, and after this compound application.

    • Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50) of this compound.

    • Analyze the effects of this compound on the voltage-dependence of activation and inactivation of the sodium channels.

Data Presentation

The quantitative data on this compound's efficacy can be summarized in the following tables.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Currents

Cell LinePredominant Nav ChannelThis compound Concentration (µM)Inhibition of Peak Sodium Current (%)Reference
CADNav1.70.3Detectable effects[4]
CADNav1.710~50 (Tonic block)[4]
N1E-115Nav1.310~50 (Tonic block)[4]

Table 2: State-Dependent Inhibition by this compound

ParameterDescriptionEffect of this compoundReference
Tonic Block Inhibition of channels in the resting state.Strong and reversible inhibition.[4]
Phasic (Use-Dependent) Block Increased inhibition with repetitive stimulation.Causes phasic inhibition.[4]
Inactivated-State Specificity Preferential binding to the inactivated state of the channel.Greater effects on channel inactivation than activation; potency is much greater at depolarized potentials.[4]

Conclusion

The in vitro assays described, particularly whole-cell voltage-clamp recordings, provide a robust platform for characterizing the efficacy and mechanism of action of this compound on neuronal excitability. These protocols enable the detailed analysis of its inhibitory effects on voltage-gated sodium channels, which is fundamental to its antitussive properties. The provided data and methodologies can serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

References

Application Notes and Protocols for High-Throughput Screening of Novel Antitussive Compounds Based on the Benzonatate Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a prevalent symptom associated with numerous respiratory conditions, and its effective management remains a significant clinical challenge. Benzonatate, a non-narcotic antitussive, alleviates cough by acting as a local anesthetic on the stretch receptors in the respiratory passages, lungs, and pleura.[1][2] Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in the sensory neurons that mediate the cough reflex.[1] The chemical structure of this compound, a long-chain polyglycol derivative of para-aminobenzoic acid, provides a unique scaffold for the development of novel antitussive agents with potentially improved efficacy and safety profiles.[3][4]

High-throughput screening (HTS) offers a rapid and efficient approach to identify novel modulators of NaV channels from large chemical libraries.[5] This application note provides detailed protocols for a fluorescence-based HTS assay designed to identify inhibitors of voltage-gated sodium channels, using the this compound scaffold as a template for a focused compound library. The described methods are suitable for identifying new hit compounds that can be further developed as next-generation antitussive drugs.

Signaling Pathway of this compound's Antitussive Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the afferent nerve fibers of the pulmonary stretch receptors.[1] Inhibition of these channels prevents the depolarization of the neuronal membrane, thereby blocking the transmission of the cough-inducing signal to the central nervous system. This peripheral action is key to its antitussive effect.

This compound Signaling Pathway cluster_neuron Sensory Neuron stretch Mechanical Stretch (Cough Stimulus) psr Pulmonary Stretch Receptor stretch->psr activates nav Voltage-Gated Sodium Channel (NaV) psr->nav opens depol Membrane Depolarization nav->depol Na+ influx leads to ap Action Potential Propagation depol->ap initiates cns Signal to CNS (Cough Center) ap->cns This compound This compound Derivative This compound->nav inhibits

Figure 1: Simplified signaling pathway of this compound's antitussive action.

Experimental Workflow for HTS Campaign

The high-throughput screening campaign follows a systematic workflow, from primary screening of a compound library to hit confirmation and lead optimization. This multi-step process ensures the identification of robust and specific inhibitors of the target voltage-gated sodium channel.

HTS Experimental Workflow cluster_workflow Screening Workflow start Start primary_screen Primary HTS: Single-Concentration Screen start->primary_screen hit_selection Hit Selection (Activity > Threshold) primary_screen->hit_selection dose_response Dose-Response Confirmation (IC50 Determination) hit_selection->dose_response secondary_assay Secondary Assays: Orthogonal & Selectivity dose_response->secondary_assay lead_optimization Lead Optimization (SAR Studies) secondary_assay->lead_optimization end End lead_optimization->end

Figure 2: General experimental workflow for the HTS campaign.

Materials and Methods

Reagents and Consumables
  • HEK293 cells stably expressing the target human voltage-gated sodium channel (e.g., NaV1.7)

  • Assay-ready frozen cells (optional)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)

  • Fluorescence quencher (e.g., Ponceau 4R)

  • Veratridine (NaV channel activator)

  • Tetracaine (positive control inhibitor)

  • This compound reference compound

  • Compound library based on the this compound scaffold

  • 384-well black, clear-bottom microplates

  • HBSS (Hank's Balanced Salt Solution)

  • DMSO (Dimethyl sulfoxide)

Equipment
  • Automated liquid handler

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR Tetra)

  • Cell incubator (37°C, 5% CO2)

  • Plate centrifuge

  • Acoustic dispenser (optional)

Experimental Protocols

Cell Culture and Plating
  • Culture HEK293 cells expressing the target NaV channel in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • For the assay, harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in assay buffer (HBSS) to a final concentration of 2 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate using an automated liquid handler.

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Primary High-Throughput Screening Protocol (No-Wash Sodium Influx Assay)[6][7]
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound from the this compound scaffold library in DMSO.

    • Serially dilute the compounds to a working concentration of 20 µM in assay buffer.

    • Prepare positive control (Tetracaine, 100 µM) and negative control (0.1% DMSO in assay buffer) solutions.

  • Dye Loading:

    • Prepare a loading buffer containing the sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2 at 1 µM) and a fluorescence quencher (e.g., Ponceau 4R at 1 mM) in assay buffer.[6]

    • Add 25 µL of the dye loading buffer to each well of the cell plate.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Using an automated liquid handler or acoustic dispenser, add 1 µL of the compound solutions, positive control, and negative control to the respective wells.

    • Incubate the plate at room temperature for 20 minutes.

  • Signal Generation and Detection:

    • Prepare a solution of the NaV channel activator, veratridine, at a concentration of 60 µM in assay buffer.

    • Place the plate in the fluorescence plate reader.

    • Initiate kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~525 nm).

    • After a baseline reading for 10-20 seconds, inject 10 µL of the veratridine solution into each well.

    • Continue kinetic reading for an additional 2-3 minutes to capture the fluorescence increase due to sodium influx.

Data Analysis and Hit Selection
  • Data Normalization:

    • Calculate the percentage of inhibition for each compound well relative to the positive (Tetracaine) and negative (DMSO) controls.

    • Percentage Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Criteria:

    • Identify primary hits as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Assay Quality Control:

    • Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[7][8][9][10][11]

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][11]

Dose-Response Confirmation and IC50 Determination
  • Select the primary hits for dose-response analysis.

  • Prepare serial dilutions of the hit compounds, typically in a 10-point concentration range (e.g., from 100 µM to 1 nM).

  • Perform the sodium influx assay as described above with the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Secondary and Counter-Screening Assays
  • Orthogonal Assays: Confirm the activity of hits using an alternative assay format, such as an automated electrophysiology platform (e.g., Patchliner or QPatch), to validate the mechanism of action.

  • Selectivity Profiling: Screen confirmed hits against a panel of other ion channels (e.g., other NaV subtypes, K+ channels, Ca2+ channels) to assess their selectivity and potential off-target effects.

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: Primary HTS Summary

ParameterValue
Library Size50,000
Screening Concentration10 µM
Number of Plates140
Average Z'-Factor0.78 ± 0.09
Hit Threshold>50% Inhibition
Number of Primary Hits525
Primary Hit Rate1.05%

Table 2: Dose-Response Confirmation of Selected Hits

Compound IDIC50 (µM)Hill Slope
BNZ-001 (this compound)15.21.10.99
HTS-0012.51.30.98
HTS-0028.90.90.97
HTS-0030.751.20.99
HTS-00422.11.00.96

Screening Cascade Logic

The screening cascade is a hierarchical process designed to efficiently identify and prioritize promising compounds for further development. It begins with a broad primary screen and progressively narrows the focus to the most promising candidates through a series of increasingly stringent assays.

Screening Cascade cluster_cascade Screening Cascade Logic library Compound Library (this compound Scaffold-based) primary_hts Primary HTS (NaV Sodium Influx Assay) library->primary_hts hits Primary Hits primary_hts->hits dose_response Dose-Response (IC50 Determination) hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary Assays (Electrophysiology, Selectivity) confirmed_hits->secondary_assays leads Lead Candidates secondary_assays->leads optimization Lead Optimization leads->optimization

Figure 3: Logical flow of the screening cascade.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of novel antitussive compounds based on the this compound scaffold. The detailed protocols for a robust fluorescence-based sodium influx assay, coupled with a systematic screening cascade, offer a powerful strategy for the identification and characterization of new NaV channel inhibitors. The successful implementation of this approach has the potential to deliver novel lead compounds for the development of safer and more effective treatments for cough.

References

Application Note: Quantification of Benzonatate and its Metabolite BABA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonatate is a non-narcotic antitussive agent used for the relief of cough. It is rapidly hydrolyzed in the body to its primary metabolite, 4-(butylamino)benzoic acid (BABA).[1][2] Accurate quantification of both this compound and BABA in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and BABA in human plasma. The protocol is based on a validated method and includes sample preparation, chromatographic conditions, and mass spectrometric parameters.[1]

Metabolic Pathway

This compound is metabolized to BABA through hydrolysis by butyrylcholinesterase present in the plasma.[1]

This compound This compound BABA 4-(butylamino)benzoic acid (BABA) This compound->BABA Hydrolysis Enzyme Butyrylcholinesterase (in plasma) Enzyme->this compound

Caption: Metabolic conversion of this compound to BABA.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis. The primary method described is protein precipitation, which offers simplicity and high throughput.[1] Alternative methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also presented for situations requiring more extensive sample cleanup.

Method 1: Protein Precipitation (Primary Method)

This method is adapted from the work of Sun et al. (2019).[1]

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • This compound and BABA reference standards

  • Internal Standard (IS), e.g., Telmisartan[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with the internal standard solution.

  • Precipitation: Add 300 µL of methanol to the plasma sample.

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (Alternative Method)

This is a general procedure for the extraction of basic drugs from plasma and may require optimization for this compound and BABA.

Materials:

  • Human plasma

  • Internal Standard

  • Buffer (e.g., 0.1 M ammonium hydroxide)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard and 100 µL of buffer to basify the sample.

  • Extraction: Add 600 µL of the extraction solvent.

  • Mixing: Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 6,000 rpm for 5 minutes to separate the layers.

  • Solvent Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (Alternative Method)

This is a general procedure using a polymeric reversed-phase SPE sorbent, which may require optimization.

Materials:

  • Human plasma

  • Internal Standard

  • Polymeric SPE cartridge (e.g., C18 or HLB)

  • Methanol

  • Water (HPLC grade)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 100 µL of plasma with the internal standard and 200 µL of water. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analytes with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Method1 Method 1: Protein Precipitation (Add Methanol) IS->Method1 Method2 Method 2: Liquid-Liquid Extraction (Add Buffer & Solvent) IS->Method2 Method3 Method 3: Solid-Phase Extraction (Condition, Load, Wash) IS->Method3 Vortex Vortex Method1->Vortex Method2->Vortex Elute Elute Method3->Elute Centrifuge Centrifuge Vortex->Centrifuge Vortex->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Reconstitute Evaporate->Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Reconstitute->Inject Supernatant->Inject Elute->Evaporate Data Data Acquisition & Processing Inject->Data

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Method Parameters

The following parameters are based on the validated method by Sun et al. (2019) for the analysis of BABA, and can be adapted for the simultaneous analysis of this compound.[1]

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 x 50 mm, 2.7 µm)[2]
Mobile Phase A 5 mM Ammonium acetate with 0.3% formic acid in water
Mobile Phase B Acetonitrile
Gradient 40% B (initial)
Flow Rate 0.3 mL/min[2]
Column Temperature 35°C
Injection Volume 5 µL
MS System Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
IonSpray Voltage 5500 V
Source Temperature 550°C

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method. The data presented is representative of a fully validated bioanalytical method and serves as a guideline for expected performance.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compoundTo be determinedTo be determined100To be optimized
BABA194.2138.110015
IS (Telmisartan)515.3497.310025
Note: The MRM transition for this compound was not specified in the primary reference and would need to be optimized during method development.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound10 - 10,000Linear, 1/x²> 0.99
BABA10 - 10,000[1]Linear, 1/x²> 0.99[1]

Table 3: Precision and Accuracy (Illustrative Data)

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compoundLLOQ10< 1585 - 115< 1585 - 115
Low30< 1585 - 115< 1585 - 115
Mid5,000< 1585 - 115< 1585 - 115
High8,000< 1585 - 115< 1585 - 115
BABALLOQ10< 1585 - 115< 1585 - 115
Low30< 1585 - 115< 1585 - 115
Mid5,000< 1585 - 115< 1585 - 115
High8,000< 1585 - 115< 1585 - 115

Table 4: Recovery and Matrix Effect (Illustrative Data)

AnalyteQC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
This compoundLow3085 - 11585 - 115
High8,00085 - 11585 - 115
BABALow3085 - 11585 - 115
High8,00085 - 11585 - 115

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the simultaneous quantification of this compound and its primary metabolite, BABA, in human plasma. The protein precipitation method offers a straightforward and rapid sample preparation procedure, while LLE and SPE can be employed as alternative cleanup strategies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Evaluating the Antitussive Efficacy of Benzonatate Using Capsaicin-Induced Cough Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonatate is a non-narcotic oral antitussive agent utilized for the symptomatic relief of cough.[1][2] Its primary mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, thereby reducing the cough reflex.[1] This is achieved through the blockade of voltage-gated sodium channels on the terminals of vagal afferent nerves.[1] Capsaicin, the pungent component of chili peppers, is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is predominantly expressed on sensory nerve fibers in the airways. Activation of TRPV1 by capsaicin reliably induces a cough reflex, making it a valuable tool in clinical and preclinical studies to assess the efficacy of antitussive drugs.[3]

This document provides detailed application notes and protocols for evaluating the efficacy of this compound using capsaicin-induced cough models in both human subjects and preclinical animal models.

Data Presentation

A clinical study investigated the effect of a single 200 mg oral dose of this compound on capsaicin-induced cough in human subjects. The primary endpoint was the concentration of capsaicin required to elicit five or more coughs (C5). The results indicated that this compound, when administered alone, did not produce a statistically significant inhibition of the cough reflex compared to placebo.[4][5] However, when combined with the expectorant guaifenesin (600 mg), a significant antitussive effect was observed.[4][5]

Treatment GroupNDosageOutcome MeasureResult vs. Placebop-valueReference
This compound30200 mg (oral)log C5No significant inhibitionNS[4][5]
Guaifenesin30600 mg (oral)log C5Significant inhibitionp=0.01[4][5]
This compound + Guaifenesin30200 mg + 600 mg (oral)log C5Significant inhibitionp<0.001 (vs. This compound alone), p=0.008 (vs. Guaifenesin alone)[4][5]

NS = Not Significant

Signaling Pathways and Experimental Workflow

Capsaicin-Induced Cough Signaling Pathway

Capsaicin directly activates TRPV1 channels on vagal afferent nerve endings in the airways. This activation leads to depolarization of the nerve fiber and the generation of action potentials that travel to the cough center in the brainstem, ultimately triggering the cough reflex.

G cluster_airway Airway Lumen cluster_nerve Vagal Afferent Nerve Fiber cluster_cns Central Nervous System Capsaicin Capsaicin Inhalation TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates Depolarization Na+/Ca2+ Influx & Depolarization TRPV1->Depolarization AP Action Potential Generation Depolarization->AP Brainstem Brainstem (Cough Center) AP->Brainstem Signal Transmission Cough Cough Reflex Brainstem->Cough Initiates

Capsaicin-Induced Cough Signaling Pathway
Experimental Workflow for Clinical Evaluation

The following diagram outlines the typical workflow for a clinical trial evaluating the efficacy of an antitussive agent using a capsaicin cough challenge.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Administration cluster_challenge Capsaicin Challenge cluster_analysis Data Analysis s1 Subject Recruitment s2 Inclusion/Exclusion Criteria s1->s2 s3 Informed Consent s2->s3 t1 Randomization s3->t1 t2 Drug Administration (this compound/Placebo) t1->t2 c1 Baseline Spirometry t2->c1 1-hour post-dose c2 Inhalation of Incremental Capsaicin Doses c1->c2 c3 Cough Counting c2->c3 c4 Determine C5 c3->c4 d1 Compare log C5 between Treatment Groups c4->d1

Clinical Trial Experimental Workflow

Experimental Protocols

Protocol 1: Clinical Evaluation of this compound Efficacy using Capsaicin Cough Challenge

Objective: To determine the effect of a single oral dose of this compound on cough reflex sensitivity in human subjects.

Materials:

  • This compound capsules (200 mg)

  • Placebo capsules (identical in appearance)

  • Capsaicin solution in doubling concentrations (e.g., 0.49 to 1000 µM)

  • Nebulizer and dosimeter system

  • Spirometer

  • Cough recording equipment (audio/visual)

Procedure:

  • Subject Recruitment: Recruit healthy, non-smoking adult volunteers with an acute upper respiratory tract infection.[4][5]

  • Screening: Screen subjects based on inclusion and exclusion criteria. Obtain informed consent.

  • Randomization and Blinding: Randomize subjects in a double-blind fashion to receive either a single 200 mg oral dose of this compound or a matching placebo.[4][5]

  • Drug Administration: Administer the assigned study drug.

  • Capsaicin Challenge (1-hour post-dose): a. Perform baseline spirometry to ensure no significant bronchoconstriction. b. Administer single inhalations of aerosolized capsaicin solution, starting with the lowest concentration and doubling the concentration with each subsequent inhalation.[4][5] c. Record the number of coughs for 15-30 seconds after each inhalation. d. The challenge is complete when the subject produces five or more coughs in response to a single inhalation (C5 is reached) or the maximum concentration is administered.[4][5]

  • Data Analysis: a. The primary endpoint is the log-transformed concentration of capsaicin that induces 5 or more coughs (log C5). b. Compare the mean log C5 values between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Preclinical Evaluation of this compound Efficacy in a Guinea Pig Model of Capsaicin-Induced Cough

Objective: To assess the antitussive effect of this compound in a guinea pig model of capsaicin-induced cough.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound solution for oral or intraperitoneal administration

  • Vehicle control solution

  • Capsaicin solution for aerosolization (e.g., 10-50 µM)

  • Whole-body plethysmography chamber equipped with a nebulizer and microphone

  • Data acquisition system to record cough sounds and respiratory patterns

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for several days before the experiment.

  • Drug Administration: Administer this compound or vehicle control to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the capsaicin challenge (e.g., 30-60 minutes).

  • Capsaicin Challenge: a. Place the guinea pig in the whole-body plethysmography chamber. b. After a baseline recording period, expose the animal to an aerosol of capsaicin solution for a fixed duration (e.g., 5-10 minutes). c. Record the number of coughs during the exposure period and for a defined post-exposure period. Coughs are identified by their characteristic sound and associated changes in the respiratory waveform.

  • Data Analysis: a. The primary endpoint is the total number of coughs induced by capsaicin. b. Compare the mean number of coughs between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test).

Conclusion

The capsaicin-induced cough model is a standardized and effective method for evaluating the efficacy of antitussive drugs like this compound. While clinical data suggests that this compound alone may not significantly suppress the cough reflex sensitivity to capsaicin, these models are crucial for understanding its mechanism of action and exploring its potential in combination therapies. The provided protocols offer a framework for conducting such evaluations in both clinical and preclinical settings.

References

Application Notes & Protocols: Assessing Benzonatate's Local Anesthetic Properties in Ex Vivo Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzonatate is an antitussive agent structurally related to ester-type local anesthetics like procaine and tetracaine.[1] Its primary clinical use is to suppress cough by anesthetizing stretch receptors in the respiratory passages.[2][3] The underlying mechanism for this effect is the blockade of voltage-gated sodium channels (VGSCs), a hallmark of local anesthetic action.[1][4][5] Understanding the specific anesthetic properties of this compound on peripheral nerves is crucial for characterizing its pharmacological profile and exploring potential secondary applications.

This document provides a detailed protocol for assessing the local anesthetic properties of this compound using an ex vivo rodent sciatic nerve model. This model is a robust and well-established preparation for quantifying the effects of pharmacological agents on nerve excitability and conduction.[6][7][8][9]

Principle of the Assay

The ex vivo sciatic nerve preparation allows for the direct measurement of nerve impulse propagation in the form of a Compound Action Potential (CAP). The CAP is the summed electrical response of all stimulated axons within the nerve bundle. By applying an electrical stimulus to one end of the nerve and recording the resulting CAP at the other, the effects of a substance on nerve conduction can be precisely quantified.

Local anesthetics like this compound block the propagation of action potentials by inhibiting voltage-gated sodium channels.[5] This inhibition manifests as a concentration-dependent reduction in the amplitude of the recorded CAP. This protocol describes the dissection and isolation of a rodent sciatic nerve, the setup for electrophysiological recording, the procedure for applying this compound, and the methods for data analysis to determine the drug's potency (e.g., IC₅₀).

Mechanism of Action: this compound

This compound exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes. This action is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states, which are more prevalent during high-frequency neuronal firing.[5][10] The blockade prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby halting nerve impulse transmission.

G Mechanism of Action of this compound cluster_0 Neuron Exterior cluster_1 Neuron Interior (Axoplasm) Na_ext Na+ Ions VGSC Voltage-Gated Na+ Channel (Closed) VGSC_Blocked Voltage-Gated Na+ Channel (Blocked) Na_ext->VGSC_Blocked Influx Prevented AP_Blocked Action Potential Blocked AP_Prop Action Potential Propagation AP_Prop->VGSC Depolarization Signal This compound This compound This compound->VGSC_Blocked Blocks Pore VGSC_Blocked->AP_Blocked

Figure 1. this compound blocks voltage-gated sodium channels to inhibit action potentials.

Detailed Experimental Protocol

This protocol is adapted from established methods for ex vivo peripheral nerve recordings.[7][11][12]

Materials and Reagents
  • Animals: Adult Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • Dissection Tools: Fine scissors, forceps, scalpel, dissection microscope.

  • Recording Chamber: A three-compartment chamber for stimulation, recording, and drug application.[11]

  • Electrodes: Silver-chloride (Ag/AgCl) stimulating and recording electrodes.

  • Electrophysiology Rig: Stimulator, amplifier (e.g., Axon Instruments), digitizer, and data acquisition software (e.g., pCLAMP).

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.3 MgSO₄, 2.4 CaCl₂, 1.2 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable vehicle (e.g., DMSO or aCSF). Subsequent dilutions should be made in aCSF.

Experimental Workflow

G cluster_prep A. Preparation cluster_exp B. Execution cluster_analysis C. Analysis prep Tissue Preparation dissect 1. Sciatic Nerve Dissection (Rat or Mouse) mount 2. Nerve Mounting in Recording Chamber dissect->mount stabilize 3. Stabilization Period (60 min in aCSF) mount->stabilize exp Experiment Execution baseline 4. Baseline CAP Recording (Stimulation Protocol) drug_app 5. This compound Application (Cumulative Concentrations) baseline->drug_app washout 6. Washout Period (aCSF Perfusion) drug_app->washout For each concentration analysis Data Analysis measure 7. CAP Amplitude Measurement calc 8. Calculate % Inhibition measure->calc ic50 9. IC₅₀ Determination calc->ic50

Figure 2. Overall workflow for assessing this compound's effect on ex vivo sciatic nerve.

Step-by-Step Protocol
  • Nerve Dissection:

    • Anesthetize and euthanize the animal according to approved institutional guidelines.

    • Expose the sciatic nerve in the hind limb.[11]

    • Carefully dissect a 3-4 cm segment of the nerve, keeping it moist with cold aCSF throughout. For enhanced drug permeability, the epineurium may be carefully removed under a microscope.[7][12]

  • Nerve Mounting and Stabilization:

    • Transfer the isolated nerve to the recording chamber.

    • Place the nerve across the Ag/AgCl electrodes in the different compartments. Ensure the central compartment, where the drug will be applied, is sealed from the stimulating and recording compartments with petroleum jelly.

    • Continuously perfuse the chamber with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

    • Allow the nerve to stabilize for at least 60 minutes before starting recordings.

  • Baseline Recording:

    • Set the stimulator to deliver supramaximal square-wave pulses (e.g., 0.1 ms duration).

    • Record the evoked CAPs. The amplitude of the CAP should be stable before proceeding.

    • Establish a stable baseline by recording for 10-15 minutes with aCSF perfusion.

  • This compound Application:

    • Switch the perfusion in the central compartment to aCSF containing the first concentration of this compound (e.g., 1 µM).

    • Record CAPs for 15-20 minutes or until a steady-state block is achieved.

    • Apply subsequent, increasing concentrations of this compound in a cumulative manner, allowing a steady-state to be reached at each concentration.

  • Washout:

    • After testing the highest concentration, switch the perfusion back to the standard aCSF to observe the reversibility of the nerve block.

    • Continue recording until the CAP amplitude returns to the baseline level, or for at least 30-40 minutes.

Data Analysis and Presentation

Data Analysis
  • Measure the peak amplitude of the CAP for each recorded trace.

  • Normalize the data by expressing the CAP amplitude at each this compound concentration as a percentage of the initial baseline amplitude.

  • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (CAP_drug / CAP_baseline)).

  • Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of the CAP is inhibited).

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The following table provides a template with representative data for the effect of this compound on CAP amplitude.

Table 1: Concentration-Dependent Inhibition of Sciatic Nerve CAP by this compound

This compound Conc. (µM)nMean CAP Amplitude (% of Baseline)Standard Error (SEM)% Inhibition
0 (Baseline)6100.00.00.0
1692.53.17.5
3678.34.521.7
10654.15.245.9
30625.83.974.2
10068.22.191.8
Washout695.43.74.6

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The ex vivo sciatic nerve preparation is a powerful tool for characterizing the local anesthetic properties of compounds like this compound. This protocol provides a comprehensive framework for obtaining reliable, quantitative data on the concentration-dependent inhibition of nerve conduction. The results can be used to determine the potency (IC₅₀) and reversibility of the drug's effects, providing valuable insights for both mechanistic studies and further drug development.

References

Application Notes and Protocols: Utilizing Rodent Models for Carcinogenicity Studies of Benzonatate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonatate is a non-narcotic oral antitussive agent utilized for the symptomatic relief of cough. Its mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, which dampens the cough reflex.[1][2][3][4] Given its potential for long-term or intermittent use, a thorough evaluation of its carcinogenic potential is a critical component of its safety assessment. This document provides detailed application notes and protocols for conducting carcinogenicity studies of this compound in rodent models, based on published research and international guidelines.

Recent comprehensive carcinogenicity studies have concluded that this compound and its major metabolites are not carcinogenic in rodent models.[5] These studies were conducted in Tg.rasH2 mice and Wistar Han rats.[5] this compound is rapidly hydrolyzed in plasma to 4-(butylamino) benzoic acid (BBA) and methylated polyethylene glycol (MPG), with BBA being the primary analyte for assessing systemic exposure due to the parent compound's rapid clearance.[6] Genotoxicity assays have shown that this compound and its major metabolite, BBA, are not mutagenic and do not cause chromosomal alterations.[6]

Data Presentation

The following tables summarize the dosing regimens used in the key carcinogenicity studies of this compound.[5]

Table 1: Dosing Regimen for this compound Carcinogenicity Study in Tg.rasH2 Mice

SexDose GroupThis compound Dose (mg/kg/day)Administration Route
MaleControl0 (Vehicle)Oral Gavage
MaleLow Dose10Oral Gavage
MaleMid Dose 130Oral Gavage
MaleMid Dose 275Oral Gavage
MaleHigh Dose100Oral Gavage
FemaleControl0 (Vehicle)Oral Gavage
FemaleLow Dose5Oral Gavage
FemaleMid Dose15Oral Gavage
FemaleHigh Dose50Oral Gavage

Note: Higher doses were administered to male mice due to differences in the maximum tolerated dose determined in preliminary dose-ranging studies.[5]

Table 2: Dosing Regimen for this compound Carcinogenicity Study in Wistar Han Rats

SexDose GroupThis compound Dose (mg/kg/day)Administration Route
MaleControl0 (Vehicle)Oral Gavage
MaleLow Dose10Oral Gavage
MaleMid Dose30Oral Gavage
MaleHigh Dose90Oral Gavage
FemaleControl0 (Vehicle)Oral Gavage
FemaleLow Dose5Oral Gavage
FemaleMid Dose15Oral Gavage
FemaleHigh Dose50Oral Gavage

Note: Higher doses were administered to male rats due to differences in the maximum tolerated dose determined in preliminary dose-ranging studies.[5]

Summary of Findings: Across both studies in Tg.rasH2 mice and Wistar Han rats, there was no evidence of a this compound-related increase in the incidence of any neoplasms.[5] Non-neoplastic findings were limited to a slight increase in nasal cavity exudative inflammation in male mice and retinal atrophy in male rats at higher doses, with the latter being within the historical control data range.[5]

Experimental Protocols

The following are detailed protocols for carcinogenicity studies of this compound in Tg.rasH2 mice and Wistar Han rats, synthesized from published study details and established international guidelines (ICH S1B, OECD 451, and OECD 453).[5][7][8][9][10][11]

Protocol 1: 26-Week Carcinogenicity Study in Tg.rasH2 Mice

1. Test System:

  • Species: Tg.rasH2 Transgenic Mice.

  • Justification: This model is an accepted alternative to the 2-year mouse bioassay for carcinogenicity testing of pharmaceuticals, as per ICH S1B guidelines. It has an increased susceptibility to rapid tumor development with known carcinogens.

  • Number of Animals: At least 25 mice per sex for each dose group.

  • Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.

2. Test Substance and Administration:

  • Test Substance: this compound.

  • Vehicle: An appropriate vehicle control (e.g., water for injection).

  • Dose Levels: As specified in Table 1.

  • Route of Administration: Oral gavage.

  • Frequency and Duration: Daily for 26 weeks.

3. In-Life Observations:

  • Mortality and Morbidity: Checked twice daily.

  • Clinical Observations: Detailed clinical examinations performed weekly.

  • Body Weight: Recorded weekly for the first 13 weeks and bi-weekly thereafter.

  • Food Consumption: Measured weekly for the first 13 weeks and bi-weekly thereafter.

4. Clinical Pathology:

  • Blood samples for hematology and clinical chemistry should be collected at terminal sacrifice.

5. Terminal Procedures:

  • Necropsy: All animals, including those that die prematurely, should undergo a full necropsy.

  • Organ Weights: Key organs should be weighed.

  • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically. For the low- and mid-dose groups, gross lesions and target tissues identified in the high-dose group should be examined.

6. Data Analysis:

  • Statistical analysis of tumor incidence, survival data, body and organ weights, and clinical pathology parameters should be performed.

Protocol 2: 2-Year Carcinogenicity Study in Wistar Han Rats

1. Test System:

  • Species: Wistar Han Rats.

  • Justification: The Wistar Han rat is a commonly used strain for general toxicology and carcinogenicity studies, with a lower spontaneous tumor incidence and better survival rates compared to some other rat strains.

  • Number of Animals: At least 50 rats per sex for each dose group.

  • Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.

2. Test Substance and Administration:

  • Test Substance: this compound.

  • Vehicle: An appropriate vehicle control.

  • Dose Levels: As specified in Table 2.

  • Route of Administration: Oral gavage.

  • Frequency and Duration: Daily for up to 104 weeks.

3. In-Life Observations:

  • Mortality and Morbidity: Checked twice daily.

  • Clinical Observations: Detailed clinical examinations performed weekly.

  • Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.

  • Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

  • Ophthalmology: Examinations performed prior to the start of the study and at termination.

4. Clinical Pathology:

  • Blood samples for hematology and clinical chemistry should be collected at 6, 12, 18, and 24 months.

  • Urine samples for urinalysis should be collected at the same intervals.

5. Terminal Procedures:

  • Necropsy: All animals, including those that die prematurely, should undergo a full necropsy.

  • Organ Weights: Key organs should be weighed.

  • Histopathology: A comprehensive list of tissues from all animals in all groups should be examined microscopically.

6. Data Analysis:

  • Statistical analysis of tumor incidence, survival data, body and organ weights, and clinical pathology parameters should be performed.

Visualizations

Signaling Pathways

Current scientific literature does not indicate that this compound or its metabolites directly modulate specific signaling pathways associated with carcinogenesis. Its primary pharmacological effect is localized anesthesia of pulmonary stretch receptors.[1][2][3][4][12] Therefore, a diagram of a cancer-related signaling pathway would not be relevant to the carcinogenicity assessment of this compound.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the carcinogenicity assessment of this compound in rodent models.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Long-Term Carcinogenicity Studies cluster_1a Tg.rasH2 Mouse Study (26 Weeks) cluster_1b Wistar Han Rat Study (2 Years) cluster_2 Phase 3: Data Analysis & Reporting Dose Range-Finding Dose Range-Finding Maximum Tolerated Dose (MTD) Determination Maximum Tolerated Dose (MTD) Determination Dose Range-Finding->Maximum Tolerated Dose (MTD) Determination Randomization & Grouping (Mice) Randomization & Grouping (Mice) Maximum Tolerated Dose (MTD) Determination->Randomization & Grouping (Mice) Randomization & Grouping (Rats) Randomization & Grouping (Rats) Maximum Tolerated Dose (MTD) Determination->Randomization & Grouping (Rats) Animal Acclimation (Mice) Animal Acclimation (Mice) Animal Acclimation (Mice)->Randomization & Grouping (Mice) Daily Dosing (Oral Gavage) Daily Dosing (Oral Gavage) Randomization & Grouping (Mice)->Daily Dosing (Oral Gavage) In-Life Observations (Mice) In-Life Observations (Mice) Daily Dosing (Oral Gavage)->In-Life Observations (Mice) In-Life Observations (Rats) In-Life Observations (Rats) Daily Dosing (Oral Gavage)->In-Life Observations (Rats) Terminal Sacrifice & Necropsy (Mice) Terminal Sacrifice & Necropsy (Mice) In-Life Observations (Mice)->Terminal Sacrifice & Necropsy (Mice) Histopathology (Mice) Histopathology (Mice) Terminal Sacrifice & Necropsy (Mice)->Histopathology (Mice) Statistical Analysis Statistical Analysis Histopathology (Mice)->Statistical Analysis Animal Acclimation (Rats) Animal Acclimation (Rats) Animal Acclimation (Rats)->Randomization & Grouping (Rats) Randomization & Grouping (Rats)->Daily Dosing (Oral Gavage) Terminal Sacrifice & Necropsy (Rats) Terminal Sacrifice & Necropsy (Rats) In-Life Observations (Rats)->Terminal Sacrifice & Necropsy (Rats) Histopathology (Rats) Histopathology (Rats) Terminal Sacrifice & Necropsy (Rats)->Histopathology (Rats) Histopathology (Rats)->Statistical Analysis Final Report Generation Final Report Generation Statistical Analysis->Final Report Generation

General workflow for this compound carcinogenicity studies.

Conclusion

Based on robust carcinogenicity studies in two rodent models, Tg.rasH2 mice and Wistar Han rats, this compound is not considered to be carcinogenic. The protocols outlined in this document, which are based on these studies and international regulatory guidelines, provide a framework for the comprehensive assessment of the carcinogenic potential of pharmaceutical compounds. The lack of evidence for neoplastic changes at clinically relevant and supratherapeutic exposures supports the safety profile of this compound with respect to carcinogenicity.

References

Application Notes and Protocols for In Vivo Microdialysis of Benzonatate in Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the application of in vivo microdialysis to measure unbound Benzonatate concentrations in the interstitial fluid of lung tissue. The protocols outlined herein are designed to ensure reproducible and accurate pharmacokinetic data, crucial for understanding drug disposition at the site of action.

Introduction to In Vivo Lung Microdialysis

In vivo microdialysis is a minimally invasive sampling technique used to measure the concentrations of unbound drugs and endogenous substances in the interstitial fluid (ISF) of tissues.[1] This method offers a significant advantage over traditional techniques like tissue homogenization, as it allows for continuous sampling from a single animal, providing a dynamic concentration-time profile of the pharmacologically active, unbound drug fraction at the target site.[2] For a peripherally acting antitussive like this compound, which exerts its effect on stretch receptors in the lungs, measuring its concentration directly in the lung ISF is paramount for correlating pharmacokinetics with pharmacodynamics.[3][4]

This compound: Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for optimizing microdialysis experimental parameters, such as probe selection and perfusion fluid composition.

PropertyValueReference
Molecular Weight 603.7 g/mol [5]
Molecular Formula C₃₀H₅₃NO₁₁[5]
logP 2.09 - 2.35[6]
Water Solubility 0.00159 mg/mL (very low)[6]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 12[5]
pKa (Strongest Basic) 3.47[6]

Experimental Protocols

This section details the necessary protocols for conducting in vivo microdialysis to measure this compound in the lung tissue of a rat model.

Microdialysis Probe Selection and Preparation

Given this compound's molecular weight of 603.7 g/mol , a microdialysis probe with a molecular weight cutoff (MWCO) significantly larger than the analyte is required. Probes designed for peripheral tissues are recommended.

Probe CharacteristicRecommendationRationale
Probe Type Linear or flexible probes designed for soft/peripheral tissues (e.g., CMA 20 or CMA 30/31 type).Minimizes tissue damage in the soft, moving lung parenchyma.[7]
Membrane Material Polyarylethersulfone (PAES) or Polyethersulfone (PES)Common materials with good biocompatibility.
Membrane MWCO 20 kDa or 100 kDaAllows for efficient diffusion of this compound (603.7 Da) across the membrane.
Membrane Length 4 - 10 mmProvides adequate surface area for recovery.

Probe Preparation:

  • Before implantation, perfuse the probe with 70% ethanol to sterilize and wet the membrane.

  • Flush the probe thoroughly with sterile perfusion fluid to remove all traces of ethanol.

  • Ensure the probe is free of air bubbles before implantation.

Perfusion Fluid

An isotonic perfusion fluid that mimics the composition of the peripheral interstitial fluid should be used to minimize fluid shifts and tissue disruption.

ComponentConcentration
NaCl 147 mmol/L
KCl 4 mmol/L
CaCl₂ 2.3 mmol/L

This composition corresponds to commercially available T1 perfusion fluid for peripheral tissues.[5][8]

Animal Model and Anesthesia

Sprague-Dawley rats (250-300g) are a suitable model for this procedure. Anesthesia must be maintained at a surgical plane throughout the probe implantation.

Anesthetic AgentInductionMaintenanceNotes
Isoflurane 3-5% in O₂1-2.5% in O₂Inhalant anesthetics are preferred for their rapid control of anesthetic depth and faster recovery.[9]
Ketamine/Xylazine Cocktail 50 mg/kg Ketamine + 5 mg/kg Xylazine (IP)N/A (duration ~30-45 min)Use with caution; may require supplemental doses of Ketamine for longer procedures.[10]

Pre-Operative Care:

  • Animals should be acclimated for at least 3 days prior to surgery.[11]

  • Fasting is generally not required for rats.[9]

  • Administer a pre-emptive analgesic as per approved institutional protocols.

Surgical Protocol: Lung Probe Implantation via Thoracotomy

This procedure requires aseptic surgical technique and should be performed by trained personnel.

  • Anesthesia and Preparation:

    • Anesthetize the rat and confirm the surgical plane of anesthesia by absence of a pedal withdrawal reflex.

    • Apply ophthalmic ointment to prevent corneal drying.[12]

    • Place the animal in the left lateral decubitus position. Shave the right lateral chest wall and disinfect the surgical site with povidone-iodine and 70% ethanol.[13]

    • Maintain the animal's body temperature using a heating pad.[12]

  • Thoracotomy:

    • Make a 2-3 cm skin incision over the fourth or fifth intercostal space.[13]

    • Carefully dissect through the underlying muscle layers to expose the intercostal muscles.

    • Perform a small incision through the intercostal muscles and parietal pleura to enter the thoracic cavity. Be cautious to avoid damaging the underlying lung tissue.[13]

  • Probe Implantation:

    • Gently exteriorize a lobe of the lung using blunt forceps.

    • Using a guide needle or introducer, carefully tunnel the microdialysis probe through the lung parenchyma for the length of the dialysis membrane.

    • Once in place, withdraw the introducer, leaving the flexible probe within the lung tissue.

    • Position the inlet and outlet tubing to exit the thoracic cavity through the incision.

  • Closure and Tubing Exteriorization:

    • Close the intercostal muscle and pleura with a pre-placed purse-string suture to ensure an airtight seal and prevent pneumothorax.

    • Close the overlying muscle layers and skin with appropriate sutures or surgical clips.

    • Tunnel the probe's inlet and outlet tubing subcutaneously to exit at the nape of the neck. Secure the tubing with sutures.

Microdialysis Sampling
  • Post-Surgical Recovery: Allow the animal to recover from anesthesia in a clean, warm cage. Provide post-operative analgesia as required by institutional guidelines. Monitor the animal for signs of pain or respiratory distress.

  • Equilibration: Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. Allow the system to equilibrate for at least 1-2 hours, perfusing at a low flow rate (e.g., 1-2 µL/min).

  • This compound Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Flow Rate: 1.0 - 2.0 µL/min. Slower flow rates generally result in higher recovery.

    • Collection Interval: Collect dialysate samples every 20-30 minutes into sealed microvials.

    • Storage: Immediately freeze samples at -80°C until analysis.

In Vivo Recovery Calibration

It is essential to determine the in vivo recovery of the probe to accurately calculate the absolute interstitial concentration of this compound. The retrodialysis by calibrator method is commonly used.

  • Principle: A known concentration of the analyte (this compound) is perfused through the probe, and the loss of the analyte from the perfusate into the tissue is measured. The in vivo loss is assumed to be equal to the in vivo recovery.

  • Procedure:

    • Prepare perfusion fluid containing a known, low concentration of this compound (C_in).

    • Perfuse this solution through the probe at the same flow rate used for sampling.

    • Collect the dialysate and measure the concentration of this compound (C_out).

    • Calculate the in vivo recovery using the following formula: Recovery (%) = [(C_in - C_out) / C_in] * 100

Note: Due to this compound's lipophilic nature, in vivo recovery may be relatively low. The use of recovery-enhancing agents in the perfusate, such as Intralipid or Encapsin, could be explored to improve recovery, though this would require additional validation.[6]

Analytical Protocol: LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low concentrations of this compound expected in the microdialysate. The following is a proposed method based on published literature for this compound's metabolite, which can be adapted for the parent drug.[14]

ParameterRecommended Condition
Analytical Instrument Triple Quadrupole Mass Spectrometer with ESI source
LC Column Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 2.7 µm)
Mobile Phase A 5 mM Ammonium Acetate with 0.3% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.3% Formic Acid
Flow Rate 0.3 mL/min
Gradient Optimized to separate this compound from potential interferences.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of a this compound standard. Precursor ion [M+H]⁺ is expected.
Internal Standard (IS) A structurally similar compound not present in the sample (e.g., Telmisartan as used for the metabolite).[14]

Sample Preparation:

  • Thaw microdialysate samples on ice.

  • To a 10 µL aliquot of dialysate, add 10 µL of the internal standard solution.

  • Add 30 µL of methanol or acetonitrile to precipitate any proteins (though dialysate is generally protein-free).

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Visualizations

Experimental Workflow```dot

G cluster_pre Pre-Experimental cluster_exp Experimental cluster_post Post-Experimental A Animal Acclimation (≥ 3 days) C Anesthesia & Surgical Preparation A->C B Probe & Perfusion Fluid Preparation B->C D Thoracotomy & Probe Implantation C->D E Surgical Closure & Animal Recovery D->E F Probe Equilibration (1-2 hours) E->F G This compound Administration F->G H Microdialysis Sample Collection G->H I Sample Preparation H->I J LC-MS/MS Analysis I->J K Data Processing & Recovery Calculation J->K

Caption: Step-by-step logic for the surgical and sampling procedure.

Analytical Quantification Workflow

G Thaw Thaw Dialysate & Standards on Ice Spike Spike Sample with Internal Standard (IS) Thaw->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject onto LC-MS/MS System Transfer->Inject Analyze Quantify using MRM Transitions Inject->Analyze Calculate Calculate Concentration vs. Standard Curve Analyze->Calculate

Caption: Workflow for the LC-MS/MS analysis of this compound in dialysate.

References

Application Notes and Protocols: Combination Therapy of Benzonatate and Guaifenesin in Respiratory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a primary symptom of numerous respiratory conditions, significantly impacting patient quality of life. Therapeutic strategies often involve the use of antitussives to suppress the cough reflex and expectorants to facilitate mucus clearance. Benzonatate, a non-narcotic antitussive, acts peripherally by anesthetizing stretch receptors in the lungs and airways, thereby reducing the urge to cough.[1][2] Guaifenesin is an expectorant that works by increasing the volume and reducing the viscosity of bronchial secretions, which aids in their removal from the airways.[3]

The combination of this compound and guaifenesin presents a dual-action approach to cough management, targeting both the cough reflex and mucus clearance. Clinical evidence suggests a synergistic effect, where the combination provides significantly greater cough suppression than either agent alone.[4][5][6][7] These application notes provide an overview of the mechanisms of action and present detailed protocols for preclinical and clinical evaluation of this combination therapy in respiratory models.

Mechanism of Action

This compound: this compound is a peripherally acting antitussive with a chemical structure similar to local anesthetics like procaine and tetracaine. Its primary mechanism involves the inhibition of voltage-gated sodium channels on the afferent vagal nerve fibers of pulmonary stretch receptors located in the bronchi, alveoli, and pleura. This anesthetic effect desensitizes the receptors to stimuli that would otherwise trigger a cough, thus suppressing the cough reflex at its origin.[5]

Guaifenesin: Guaifenesin is an expectorant that is thought to work through a gastropulmonary reflex. It is believed to stimulate gastric vagal receptors, which in turn leads to a reflex increase in the secretion of a less viscous fluid from the respiratory tract glands. This action helps to thin and loosen mucus, making it easier to clear from the airways through coughing.[3][8]

Combination Therapy: The combination of this compound and guaifenesin offers a complementary approach. While this compound reduces the frequency and intensity of the cough reflex, guaifenesin makes the remaining coughs more productive by facilitating the removal of mucus. This dual mechanism may be particularly beneficial in conditions characterized by both excessive coughing and mucus production.

Signaling Pathway of the Cough Reflex

The cough reflex is a complex physiological process involving sensory nerves, the central nervous system, and expiratory muscles. The following diagram illustrates the key components of this pathway.

Cough_Reflex_Pathway cluster_0 Peripheral Airways cluster_1 Central Nervous System cluster_2 Efferent Pathway Irritants Irritants Stretch_Receptors Pulmonary Stretch Receptors (Vagal Afferents) Irritants->Stretch_Receptors Stimulate Brainstem Cough Center (Medulla) Stretch_Receptors->Brainstem Afferent Signal (Vagus Nerve) This compound This compound This compound->Stretch_Receptors Inhibits (Anesthetizes) Muscles Expiratory Muscles (Diaphragm, Intercostals, Abdominals) Brainstem->Muscles Efferent Signal Cough Cough Muscles->Cough Contraction Leads to

Figure 1: Simplified signaling pathway of the cough reflex and the site of action for this compound.

Experimental Protocols

In Vivo Model: Citric Acid-Induced Cough in Guinea Pigs

This protocol describes a standard method for evaluating the antitussive efficacy of this compound and guaifenesin, both individually and in combination, in a guinea pig model of induced cough. Guinea pigs are a commonly used species for cough research due to their well-defined cough reflex.[9][10][11][12]

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Whole-body plethysmograph chamber

  • Nebulizer

  • Citric acid solution (0.4 M in sterile saline)

  • This compound

  • Guaifenesin

  • Vehicle control (e.g., saline or appropriate solvent)

  • Positive control (e.g., codeine)

  • Data acquisition system to record cough sounds and pressure changes

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmograph chamber for at least 10 minutes daily for 3 days prior to the experiment.

  • Drug Administration:

    • Divide animals into treatment groups (e.g., Vehicle, this compound, Guaifenesin, this compound + Guaifenesin, Positive Control).

    • Administer the test compounds or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the cough challenge (e.g., 60 minutes).

  • Cough Induction:

    • Place a single, conscious, and unrestrained guinea pig into the plethysmograph chamber.

    • Nebulize the 0.4 M citric acid solution into the chamber for a fixed duration (e.g., 10 minutes).

    • Record the number of coughs during the nebulization period and for a defined post-exposure period (e.g., 5 minutes). Coughs are identified by their characteristic sound and the associated sharp, transient increase in pressure within the chamber.

  • Data Analysis:

    • Quantify the total number of coughs for each animal.

    • Calculate the mean number of coughs for each treatment group.

    • Compare the mean number of coughs in the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • The percentage inhibition of cough can be calculated using the formula: % Inhibition = [(Coughs in Vehicle - Coughs in Treatment) / Coughs in Vehicle] x 100.

In Vitro Model: Mucus Viscoelasticity Measurement

This protocol outlines a method to assess the mucolytic/expectorant properties of guaifenesin by measuring the viscoelasticity of mucus samples using a cone-and-plate rheometer. This can be performed on collected sputum or a mucus simulant.

Materials:

  • Sputum samples from patients with respiratory conditions or a mucus simulant (e.g., bovine submaxillary mucin).

  • Cone-and-plate rheometer.

  • Guaifenesin solutions at various concentrations.

  • Phosphate-buffered saline (PBS) as a control.

  • Positive control mucolytic agent (e.g., N-acetylcysteine).

  • Incubator at 37°C.

  • Micropipettes.

Procedure:

  • Sample Preparation:

    • If using sputum, allow the sample to liquefy at room temperature.

    • If using a mucus simulant, prepare it according to the manufacturer's instructions to achieve a viscoelastic consistency.

  • Treatment:

    • Aliquot the mucus/sputum samples.

    • Add different concentrations of guaifenesin solution, PBS (negative control), or the positive control to the aliquots at a specific ratio (e.g., 1:10 drug to mucus).

    • Gently mix and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Rheological Measurement:

    • Calibrate the rheometer according to the manufacturer's instructions.

    • Load the treated mucus sample onto the plate of the rheometer.

    • Perform oscillatory measurements to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). This is typically done through a frequency sweep at a constant strain.

  • Data Analysis:

    • Compare the G' and G'' values of the guaifenesin-treated samples to the PBS-treated control. A decrease in both moduli, particularly G', indicates a reduction in mucus viscoelasticity.

    • The tangent of the phase angle (tan δ = G''/G') can also be calculated. An increase in tan δ signifies a shift towards more liquid-like (viscous) and less solid-like (elastic) properties.

    • Use appropriate statistical analysis to determine the significance of the changes.

Experimental Workflow for Combination Therapy Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of the this compound and guaifenesin combination therapy.

Experimental_Workflow Start Start In_Vitro In Vitro Studies (Mucus Rheology) Start->In_Vitro In_Vivo_Cough In Vivo Antitussive Studies (Guinea Pig Cough Model) Start->In_Vivo_Cough Dose_Response Dose-Response Studies (Individual Agents) In_Vitro->Dose_Response In_Vivo_Cough->Dose_Response Combination_Studies Combination Studies (Fixed-Dose Ratios) Dose_Response->Combination_Studies Pharmacokinetics Pharmacokinetic Analysis Combination_Studies->Pharmacokinetics Safety_Tox Safety and Toxicology Studies Combination_Studies->Safety_Tox Clinical_Trial Human Clinical Trials (Capsaicin Challenge) Pharmacokinetics->Clinical_Trial Safety_Tox->Clinical_Trial End End Clinical_Trial->End

Figure 2: A comprehensive workflow for the evaluation of a combination respiratory therapy.

Data Presentation

The following table summarizes the key findings from a clinical study evaluating the combination of this compound and guaifenesin on cough reflex sensitivity in patients with acute viral upper respiratory tract infections. The data is presented as the log of the capsaicin concentration required to induce five or more coughs (log C5). A higher log C5 value indicates a less sensitive cough reflex.

Treatment GroupNMean log C5 (± SEM)P-value vs. PlaceboP-value vs. This compound AloneP-value vs. Guaifenesin Alone
Placebo300.75 (± 0.11)---
This compound (200 mg)300.85 (± 0.12)NS--
Guaifenesin (600 mg)301.05 (± 0.13)p=0.01--
This compound + Guaifenesin301.35 (± 0.14)<0.001<0.001p=0.008
Data adapted from Dicpinigaitis PV, et al. Respir Med. 2009;103(6):902-6.[4][6][7]

Conclusion

The combination of this compound and guaifenesin holds promise as an effective, dual-action therapy for the management of cough. The clinical data strongly support a synergistic interaction between the two compounds. The experimental protocols provided herein offer robust methods for the preclinical and clinical investigation of this and other combination respiratory therapies. Further preclinical studies are warranted to fully elucidate the dose-response relationship and efficacy of this combination in various models of respiratory disease.

References

Troubleshooting & Optimization

Overcoming rapid metabolism of Benzonatate in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolism of benzonatate in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to measure this compound in plasma samples?

A1: this compound is an ester-containing drug that undergoes rapid hydrolysis in plasma by the enzyme butyrylcholinesterase (BChE). This enzymatic degradation begins immediately upon contact with blood, leading to a very short elimination half-life of approximately one hour.[1][2][3] This rapid breakdown makes it challenging to accurately quantify the parent drug in standard plasma samples.

Q2: What is the primary metabolite of this compound and can it be used as a surrogate?

A2: The primary metabolite of this compound is 4-(butylamino)benzoic acid (BABA).[2][3][4] Due to the rapid conversion of the parent drug, the concentration of BABA in plasma is often used to extrapolate the concentration of this compound.[5][6]

Q3: What analytical methods are recommended for quantifying this compound and its metabolite?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of both this compound and its metabolite, BABA, in plasma.[5][6] This method allows for the accurate measurement of low concentrations and can distinguish between the parent drug and its metabolite.

Q4: How can I prevent the degradation of this compound in my collected samples?

A4: To minimize the ex vivo degradation of this compound in biological samples, it is crucial to inhibit the activity of plasma esterases immediately upon collection. This can be achieved by:

  • Using inhibitor cocktails: Adding a cocktail of esterase inhibitors, such as phenylmethanesulfonyl fluoride (PMSF), to the blood collection tubes can help stabilize the analytes.[5]

  • Controlling temperature: Keeping samples on ice and processing them at low temperatures can significantly slow down enzymatic degradation.[7][8]

  • Prompt processing: Centrifuging blood samples to separate plasma and freezing the plasma at -20°C or lower as quickly as possible is essential.[5]

Troubleshooting Guides

Issue 1: Inconsistent or non-detectable levels of parent this compound in plasma samples.

Possible Cause Troubleshooting Step
Rapid ex vivo metabolism 1. Ensure blood collection tubes contain an appropriate esterase inhibitor (e.g., PMSF). 2. Collect blood samples on ice and process them in a refrigerated centrifuge. 3. Minimize the time between sample collection, processing, and freezing.
Insufficient assay sensitivity 1. Optimize the HPLC-MS/MS method for maximum sensitivity. Check parameters such as ionization source settings, collision energy, and MRM transitions. 2. Consider a larger sample volume for extraction if feasible.
Improper sample storage 1. Verify that plasma samples have been consistently stored at -20°C or -80°C. 2. Conduct freeze-thaw stability tests to ensure analyte integrity during sample handling.[5]

Issue 2: High variability in BABA metabolite concentrations between subjects or time points.

Possible Cause Troubleshooting Step
Inter-individual variability in BChE activity 1. Consider genotyping subjects for BChE variants, as individuals with pseudocholinesterase deficiency may exhibit altered metabolism.[9][10] 2. Increase the number of subjects in the study to account for this variability.
Contamination during sample preparation 1. Use clean labware and high-purity solvents to avoid interference. 2. Include blank matrix samples in each analytical run to monitor for contamination.
Inaccurate quantification 1. Ensure the calibration curve for BABA is linear and covers the expected concentration range. 2. Use a stable isotope-labeled internal standard for BABA to correct for matrix effects and extraction variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite BABA in Healthy Chinese Volunteers (Single 100 mg Oral Dose)

Analyte Cmax (ng/mL) t½ (h) AUC0-10 (ng/mL·h)
This compound1063 ± 4601.01 ± 0.411097 ± 559
4-(butylamino)benzoic acid (BABA)1708 ± 4571.32 ± 0.292103 ± 918
Data from a preliminary pharmacokinetic study.[5][6]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Stabilization

  • Preparation: Pre-label blood collection tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor cocktail.

  • Collection: Draw blood samples at predetermined time points and immediately place them on ice.

  • Processing: Within 30 minutes of collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Storage: Transfer the plasma to labeled cryovials and store immediately at -80°C until analysis.

Protocol 2: Quantification of this compound and BABA by HPLC-MS/MS

This protocol is based on a published method.[6]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution.

    • Perform protein precipitation by adding methanol, followed by vortexing and centrifugation.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as an InfinityLab Poroshell 120 Phenyl Hexyl column (2.1 mm × 50 mm, 2.7 µm).[6]

    • Mobile Phase: A gradient of 5 mM ammonium acetate with 0.3% formic acid and acetonitrile.[6]

    • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z transitions would need to be optimized.

      • BABA: m/z 194.2 → 138.1.[6]

      • Internal Standard (e.g., Telmisartan): m/z 515.3 → 497.3.[6]

Visualizations

Benzonatate_Metabolism_Pathway cluster_blood Blood Plasma BEN This compound BChE Butyrylcholinesterase (BChE) BEN->BChE BABA 4-(butylamino)benzoic acid (BABA) PEG Polyethylene glycol monomethyl ethers BChE->BABA Hydrolysis BChE->PEG Hydrolysis

Caption: Metabolic pathway of this compound in blood plasma.

Experimental_Workflow cluster_collection Sample Collection & Stabilization cluster_analysis Sample Analysis A Blood Collection (with inhibitor) B Centrifugation (4°C) A->B C Plasma Separation B->C D Storage (-80°C) C->D E Protein Precipitation D->E Sample Thawing F HPLC-MS/MS Analysis E->F G Data Quantification F->G

Caption: Workflow for this compound pharmacokinetic analysis.

Troubleshooting_Logic Start Low/No this compound Detected Q1 Was an esterase inhibitor used? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were samples kept cold during processing? A1_Yes->Q2 Action1 Implement inhibitor in sample collection protocol A1_No->Action1 End Re-analyze samples or re-design experiment Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the analytical method sensitive enough? A2_Yes->Q3 Action2 Ensure cold chain (ice, refrigerated centrifuge) A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Action3 Optimize MS/MS parameters and/or extraction method A3_No->Action3 Action3->End

Caption: Troubleshooting logic for low this compound detection.

References

Minimizing off-target effects of Benzonatate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Benzonatate in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound at the cellular level?

This compound's primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs).[1][2] It is structurally related to local anesthetics like procaine and tetracaine and functions by blocking the influx of sodium ions, which is crucial for the generation and propagation of action potentials in excitable cells.[3][4][5][6] Research has shown that this compound can inhibit VGSCs, including the Nav1.7 subtype, at concentrations as low as 0.3 μM.[1][2] Importantly, its inhibitory action is not specific to a particular sodium channel subtype.[1]

Q2: What are the known and potential off-target effects of this compound in cellular assays?

While the primary on-target effect of this compound is the blockade of voltage-gated sodium channels, researchers should be aware of potential off-target effects that can confound experimental results.

  • Broad-spectrum sodium channel inhibition: As this compound is not selective for a specific VGSC subtype, it can affect any cell type expressing these channels, potentially leading to unintended consequences in assays where sodium channel activity is not the primary endpoint.[1]

  • Interaction with other ion channels: Due to structural similarities with other local anesthetics and sodium channel blockers, there is a potential for this compound to interact with other ion channels, such as calcium and potassium channels.[7] This could modulate signaling pathways dependent on these ions.

  • Effects on cellular health: At higher concentrations, this compound may induce cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and assay duration.

  • Assay interference: Like many small molecules, this compound has the potential to interfere with assay readouts. This can include autofluorescence, quenching of fluorescent signals, or interference with enzymatic reporters (e.g., luciferase).[8][9]

Q3: What is a recommended starting concentration range for this compound in cellular assays?

Based on in vitro genotoxicity studies, concentrations ranging from 25 to 2000 µg/mL have been used.[10] However, for functional cellular assays, it is advisable to start with a much lower concentration range, considering its activity on sodium channels is observed at sub-micromolar concentrations (as low as 0.3 µM).[1][2] A preliminary dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays and provides systematic approaches to identify and mitigate them.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected changes in cell viability or proliferation 1. On-target cytotoxicity: Inhibition of essential sodium channel activity in the specific cell line. 2. Off-target toxicity: Interaction with other critical cellular targets. 3. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Determine the IC50 for cytotoxicity: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo®) to identify the concentration at which this compound is toxic to your cells. Use concentrations well below the cytotoxic range for your functional assays. 2. Vehicle control: Always include a vehicle-only control to ensure the observed effects are not due to the solvent. 3. Time-course experiment: Assess cell viability at different time points to understand the kinetics of any cytotoxic effects.
Inconsistent or non-reproducible results 1. Compound instability: this compound may be unstable in your culture medium over the course of the experiment. 2. Variability in cell health: Inconsistent cell passage number or confluency can affect cellular responses. 3. Assay variability: Inherent variability in the assay procedure.1. Assess compound stability: Prepare fresh stock solutions and working dilutions for each experiment. If possible, quantify the concentration of this compound in the medium over time. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at a density that avoids overgrowth during the experiment. 3. Include appropriate controls: Use positive and negative controls for your assay to monitor its performance.
Suspected assay interference (e.g., with fluorescent or luminescent readouts) 1. Autofluorescence of this compound: The compound itself may fluoresce at the excitation/emission wavelengths of your assay. 2. Fluorescence quenching: this compound may absorb the excitation or emission light of your fluorophore. 3. Inhibition of reporter enzymes: this compound may directly inhibit reporter enzymes like luciferase.1. Test for autofluorescence: In a cell-free system, measure the fluorescence of this compound at your assay's wavelengths. 2. Assess quenching effects: In a cell-free system, add this compound to a known concentration of your fluorophore and measure any decrease in signal. 3. Enzyme inhibition counter-screen: Perform a biochemical assay with the purified reporter enzyme and this compound to check for direct inhibition. 4. Use an orthogonal assay: Confirm your findings with a different assay that has a distinct detection principle (e.g., a label-free method if you suspect fluorescence interference).
Observed effects are not consistent with sodium channel blockade 1. Dominant off-target effect: this compound may be acting on another cellular target that is more relevant in your specific cellular context. 2. Downstream effects of sodium channel modulation: The observed phenotype might be an indirect consequence of altered ion homeostasis.1. Use a structurally unrelated sodium channel blocker: Compare the effects of this compound with another VGSC inhibitor (e.g., Tetrodotoxin for specific subtypes, or a different local anesthetic). If the effects differ, an off-target mechanism is likely. 2. Knockdown/knockout of the suspected on-target: If possible, use genetic tools (e.g., siRNA, CRISPR) to reduce the expression of the sodium channel subunit you believe is the target and see if this occludes the effect of this compound. 3. Investigate downstream signaling: Analyze key signaling pathways that might be affected by changes in intracellular sodium, such as calcium signaling or pathways regulated by membrane potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive in vitro pharmacological data for this compound is limited in the public domain.

Table 1: In Vitro Concentrations of this compound and its Metabolite in Genotoxicity Studies

CompoundAssayCell TypeConcentration Range (µg/mL)
This compoundChromosomal AberrationHuman Peripheral Blood Lymphocytes25 - 2000
4-(butylamino) benzoic acid (BBA)Chromosomal AberrationHuman Peripheral Blood Lymphocytes62.5 - 1930
This compoundBacterial Reverse MutationS. typhimurium, E. coli1.5 - 5000
4-(butylamino) benzoic acid (BBA)Bacterial Reverse MutationS. typhimurium, E. coli1.5 - 5000

Data from[10]

Table 2: On-Target Activity of this compound

TargetCell LinesEffectPotencyReference
Voltage-gated sodium channels (including Nav1.3 and Nav1.7)CAD and N1E-115 (murine cell lines)Reversible inhibition (tonic and phasic)Detectable effects at concentrations as low as 0.3 µM[1][2]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound

This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that is toxic to a specific cell line using a standard MTT assay.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Include a vehicle-only control (e.g., DMSO at the highest concentration used for the dilutions).

    • Also include a "no treatment" control (cells in medium only).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and DMSO only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Interference with a Fluorescence-Based Assay

This protocol provides a method to determine if this compound interferes with a fluorescent assay readout.

  • Prepare Assay Components (Cell-Free):

    • Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your experiment.

  • Test for Autofluorescence:

    • In a 96-well plate (preferably black with a clear bottom), add your assay buffer.

    • Add this compound at the highest concentration you plan to use in your cellular assay.

    • Include a vehicle-only control.

    • Measure the fluorescence using the same excitation and emission wavelengths as your assay. A significant signal in the this compound-containing wells compared to the vehicle control indicates autofluorescence.

  • Test for Fluorescence Quenching:

    • In a 96-well plate, add your fluorescent probe in assay buffer.

    • Add a range of this compound concentrations to different wells.

    • Include a vehicle-only control.

    • Measure the fluorescence. A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.

  • Data Analysis:

    • Compare the fluorescence intensity of the this compound-containing wells to the vehicle control.

    • If significant interference is observed, consider using a different fluorescent probe with a red-shifted spectrum or an orthogonal assay with a non-fluorescent readout.

Visualizations

Signaling_Pathway_this compound cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx VGSC->Na_influx Allows This compound This compound This compound->VGSC Inhibition Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neuronal Firing, Muscle Contraction) Action_Potential->Cellular_Response

Caption: Primary mechanism of action of this compound.

Experimental_Workflow_Troubleshooting Start Start: Unexpected Result with this compound Check_Cytotoxicity 1. Assess Cytotoxicity (Dose-Response) Start->Check_Cytotoxicity Toxic Toxic at Assay Concentration Check_Cytotoxicity->Toxic Yes NonToxic Not Toxic Check_Cytotoxicity->NonToxic No Lower_Conc Action: Lower this compound Concentration Toxic->Lower_Conc Check_Interference 2. Check for Assay Interference NonToxic->Check_Interference Interference Interference Detected Check_Interference->Interference Yes NoInterference No Interference Check_Interference->NoInterference No Orthogonal_Assay Action: Use Orthogonal Assay Interference->Orthogonal_Assay Check_OffTarget 3. Investigate Off-Target Effects NoInterference->Check_OffTarget OffTarget_Suspected Off-Target Effect Suspected Check_OffTarget->OffTarget_Suspected Different phenotype with other VGSC blockers OnTarget_Likely On-Target Effect Likely Check_OffTarget->OnTarget_Likely Similar phenotype with other VGSC blockers Use_Controls Action: Use Structurally Unrelated Controls OffTarget_Suspected->Use_Controls

Caption: Troubleshooting workflow for this compound assays.

References

Technical Support Center: Strategies to Mitigate Benzonatate-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Benzonatate-induced cytotoxicity in in vitro experiments.

Troubleshooting Guide

This guide addresses specific problems users might face during their in vitro studies involving this compound.

Problem Potential Cause Suggested Solution
High levels of unexpected cell death at low this compound concentrations. This compound, similar to other local anesthetics, can induce cytotoxicity through mechanisms like apoptosis and necrosis, even at lower than expected concentrations depending on the cell type and exposure duration.[1][2][3]- Perform a dose-response curve to determine the precise IC50 for your specific cell line. - Reduce the incubation time with this compound. - Consider co-treatment with a cytoprotective agent, such as an antioxidant.[4][5]
Inconsistent results and high variability between experimental replicates. Variability can arise from uneven drug distribution, fluctuations in cell health, or issues with the cytotoxicity assay itself.- Ensure complete solubilization and homogenous mixing of this compound in the culture medium before application. - Standardize cell seeding density and ensure cells are in the exponential growth phase. - Verify the compatibility of your cytotoxicity assay with this compound; for example, some compounds can interfere with metabolic assays like MTT.
Evidence of oxidative stress (e.g., increased ROS production) in this compound-treated cells. This compound's cytotoxicity may be mediated by the generation of reactive oxygen species (ROS), a common mechanism for local anesthetic-induced cell damage.[1][6]- Co-incubate cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to assess if it mitigates the cytotoxic effects.[4][5][7][8] - Measure markers of oxidative stress (e.g., ROS levels, lipid peroxidation) to confirm the mechanism.
Morphological changes suggestive of apoptosis (e.g., cell shrinkage, membrane blebbing). Local anesthetics are known to induce apoptosis through mitochondrial dysfunction and caspase activation.[1][2][9][10][11]- Perform assays to detect apoptotic markers, such as Annexin V staining, caspase activity assays, or TUNEL staining. - Investigate mitochondrial involvement by measuring mitochondrial membrane potential.[1][6][9] - Consider using a pan-caspase inhibitor to determine if apoptosis is the primary mode of cell death.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity in vitro?

A1: While direct in vitro cytotoxicity studies on this compound are limited, its structural similarity to local anesthetics like tetracaine and procaine suggests a similar mechanism of toxicity. The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels.[12][13] In overdose and likely at higher in vitro concentrations, this can lead to cellular dysfunction. Based on studies of similar local anesthetics, the cytotoxic effects are likely mediated through:

  • Induction of Apoptosis and Necrosis: Local anesthetics can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in a dose- and time-dependent manner.[1][2][3][11]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, including the loss of mitochondrial membrane potential, is a key event in local anesthetic-induced cytotoxicity.[1][6][9][10]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger cell death pathways.[1][14]

Q2: What are some potential strategies to prevent or reduce this compound-induced cytotoxicity in my cell cultures?

A2: To mitigate this compound's cytotoxic effects, consider the following strategies:

  • Co-treatment with Antioxidants: The use of antioxidants can counteract oxidative stress, a potential mechanism of this compound toxicity.

    • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has been shown to protect against drug-induced cytotoxicity by scavenging ROS.[4][7]

    • Vitamin E: This lipid-soluble antioxidant can protect cell membranes from oxidative damage.[5][8]

  • Modulation of Apoptosis: If apoptosis is identified as a primary mechanism, the use of caspase inhibitors could prevent cell death.[9][10]

  • Optimization of Experimental Parameters: Carefully titrate the concentration of this compound and the duration of exposure to find a window where the desired pharmacological effect is observed without significant cytotoxicity.

Q3: Are there specific cell lines that are more or less susceptible to this compound-induced cytotoxicity?

A3: There is limited specific information on the differential susceptibility of various cell lines to this compound. However, studies with local anesthetics show that cytotoxicity can be cell-type dependent. For example, chondrocytes and neuronal cells have been shown to be susceptible to local anesthetic toxicity.[1][9][15] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.

Q4: How can I assess the mechanism of cell death induced by this compound in my experiments?

A4: To elucidate the cell death mechanism, a combination of assays is recommended:

  • Cell Viability vs. Cytotoxicity: Use assays that distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects. For example, a trypan blue exclusion assay can be used alongside a metabolic assay like MTT or a real-time cell analysis system.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measures the activity of key apoptotic enzymes like caspase-3 and caspase-7.

  • Oxidative Stress Assays:

    • ROS Detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels.

    • Mitochondrial Health: Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.[1][9]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and/or protective agents (e.g., NAC, Vitamin E) for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining

This flow cytometry-based assay identifies apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound in a 6-well plate.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFDA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Visualizations

Benzonatate_Cytotoxicity_Pathway cluster_0 This compound Exposure cluster_1 Cellular Effects cluster_2 Cellular Outcomes This compound This compound Na_Channel_Block Sodium Channel Blockade This compound->Na_Channel_Block Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction Necrosis Necrosis This compound->Necrosis ROS_Production ROS Production Mito_Dysfunction->ROS_Production Apoptosis Apoptosis Mito_Dysfunction->Apoptosis ROS_Production->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Proposed pathways of this compound-induced cytotoxicity in vitro.

Troubleshooting_Workflow Start High Cell Death Observed Dose_Response Perform Dose-Response & Time-Course Start->Dose_Response Check_Assay Verify Assay Compatibility Start->Check_Assay Assess_Mechanism Assess Mechanism of Death (Apoptosis vs. Necrosis) Dose_Response->Assess_Mechanism Measure_ROS Measure ROS Levels Assess_Mechanism->Measure_ROS Caspase_Inhibitor Use Caspase Inhibitors Assess_Mechanism->Caspase_Inhibitor If Apoptosis Antioxidant_Trial Co-treat with Antioxidants (e.g., NAC, Vitamin E) Measure_ROS->Antioxidant_Trial If ROS elevated End Optimized Experiment Antioxidant_Trial->End Caspase_Inhibitor->End

Caption: A workflow for troubleshooting this compound-induced cytotoxicity.

Prevention_Strategies cluster_0 Preventative Strategies Cytotoxicity This compound-Induced Cytotoxicity Antioxidants Antioxidant Co-treatment (NAC, Vitamin E) Antioxidants->Cytotoxicity Reduces Apoptosis_Inhibition Apoptosis Inhibition (Caspase Inhibitors) Apoptosis_Inhibition->Cytotoxicity Reduces Dose_Optimization Dose & Time Optimization Dose_Optimization->Cytotoxicity Minimizes

References

Optimizing oral dosage forms of Benzonatate for consistent bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of oral benzonatate dosage forms for consistent bioavailability.

Frequently Asked Questions (FAQs)

CategoryQuestionAnswer
Formulation Development How can the local anesthetic effect of this compound in the oral cavity be minimized? The primary strategy is to prevent the premature release of this compound in the mouth. This can be achieved by formulating it into a solid dosage form where the drug is incorporated into a matrix that prevents its immediate dissolution. Technologies include creating a this compound adsorbate with materials like calcium silicate or developing a complex with ion-exchange resins. These can then be formulated into tablets or capsules.[1][2] Additionally, taste-masking excipients can be incorporated to further reduce the numbing sensation if any minor premature release occurs.[3]
What are the key considerations for selecting excipients for a modified-release this compound formulation? Key considerations include the desired release profile (e.g., 12-hour), the need to prevent buccal release, and the physicochemical properties of this compound (an oily liquid). For a solid matrix, adsorbents like silica or silicates can convert the liquid drug into a compressible powder.[2] Waxes such as glyceryl behenate can be used to form a hydrophobic matrix to control the release.[2] The ratio of the this compound adsorbate to the matrix-forming excipient is a critical parameter to optimize.
In Vitro Testing Which dissolution medium is most appropriate for testing modified-release this compound formulations? For quality control purposes, a standard USP dissolution apparatus (e.g., USP Apparatus 2, paddles) with a simple medium like water or simulated gastric fluid can be used.[4] However, to better predict in vivo performance, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are recommended. These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids and can provide more physiologically relevant dissolution data.
What are common issues in the HPLC analysis of this compound from dissolution samples? Common HPLC issues include peak tailing, ghost peaks, and retention time variability.[5][6] For this compound, specific challenges may arise from its non-polar nature. Using a suitable reversed-phase column (e.g., C18) with an appropriate mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) is crucial.[7] It is also important to ensure the complete dissolution of the oily drug in the mobile phase to avoid issues with peak shape and reproducibility. A systematic troubleshooting approach, as outlined in the troubleshooting guide below, should be followed.
In Vivo & Bioavailability How can a Caco-2 permeability assay be used to evaluate this compound formulations? A Caco-2 permeability assay can predict the intestinal absorption of this compound.[8][9][10] By growing a monolayer of Caco-2 cells on a semi-permeable membrane, researchers can measure the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side. This helps in screening different formulations to identify those with the highest potential for good oral absorption. It is important to monitor the integrity of the cell monolayer throughout the experiment.[8][9][10]
What is the importance of developing an in vitro-in vivo correlation (IVIVC) for this compound? An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[11][12][13][14][15] For this compound, a successful IVIVC would allow researchers to use in vitro dissolution data to predict the in vivo bioavailability of new formulations. This can significantly reduce the need for extensive animal and human studies during formulation optimization and for post-approval changes.[13][15]

Troubleshooting Guides

In Vitro Dissolution Testing for this compound Formulations
IssuePossible Cause(s)Troubleshooting Steps
High variability in dissolution results - Incomplete wetting of the solid dosage form. - Floating of the dosage form. - Coning (formation of a mound of undissolved powder at the bottom of the vessel). - Air bubbles adhering to the dosage form.- Use of a surfactant in the dissolution medium to improve wetting. - Use of sinkers to prevent floating.[16] - Optimize the paddle speed to ensure adequate agitation without causing excessive turbulence. - De-gas the dissolution medium properly before the experiment.[17]
Slower than expected drug release - Cross-linking of gelatin capsules. - Inappropriate composition of the matrix in modified-release tablets. - Drug degradation in the dissolution medium.- For gelatin capsules showing cross-linking, use a dissolution medium containing enzymes (e.g., pepsin in simulated gastric fluid).[4] - Re-evaluate the ratio of this compound adsorbate to the release-controlling polymer/wax in the tablet formulation. - Assess the stability of this compound in the chosen dissolution medium at 37°C. If degradation is observed, consider a different medium or add antioxidants.[17]
Inconsistent results between different laboratories - Differences in equipment setup and calibration. - Variations in the preparation of the dissolution medium. - Discrepancies in the analytical method.- Ensure all dissolution apparatus are calibrated according to USP standards. - Have a standardized and detailed protocol for the preparation of all media and reagents. - Validate the analytical method (e.g., HPLC) for robustness and ensure it is consistently applied across all labs.[18]
Caco-2 Permeability Assay for this compound
IssuePossible Cause(s)Troubleshooting Steps
Low cell monolayer integrity (low TEER values) - Incomplete cell differentiation. - Cell toxicity caused by the this compound formulation or excipients. - Microbial contamination.- Ensure Caco-2 cells are cultured for the appropriate duration (typically 21 days) to allow for full differentiation. - Evaluate the cytotoxicity of the formulation and its individual components on Caco-2 cells before the permeability assay. - Maintain sterile techniques throughout the cell culture and assay procedures.
High variability in permeability coefficients (Papp) - Inconsistent cell seeding density. - Variations in the incubation time or temperature. - Poor aqueous solubility of the test compound.- Standardize the cell seeding protocol to ensure a uniform monolayer. - Precisely control the incubation conditions. - For poorly soluble formulations, consider using a co-solvent system, but ensure it does not affect cell viability or monolayer integrity.[8][9][19]
Low recovery of the test compound - Binding of this compound to the plate or filter membrane. - Metabolism of this compound by Caco-2 cells.- Use low-binding plates and membranes. - Analyze samples from both the apical and basolateral compartments, as well as the cell lysate, to perform a mass balance calculation and determine the extent of metabolism.

Quantitative Data Summary

Table 1: In Vitro Dissolution of a Modified-Release this compound Tablet

Time (hours)Percentage of this compound Released (%)
1< 25
650 - 80
12> 80
Data derived from a patent for a modified-release formulation containing a this compound adsorbate in a wax matrix.[2]

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)
Immediate-Release (Tessalon® Perles) ~1063 ± 460 (for 100mg dose)~1-2Not specified
Extended-Release Tablet ~28 - 34~8 - 16~121 - 245
Pharmacokinetic data for the immediate-release formulation is from a study in healthy Chinese volunteers.[20] Data for the extended-release tablet is from a patent and represents a different study design and dosage.

Experimental Protocols

Protocol 1: In Vitro Dissolution of Modified-Release this compound Tablets

1. Objective: To determine the in vitro release profile of this compound from a modified-release tablet formulation.

2. Materials and Apparatus:

  • USP Dissolution Apparatus 2 (Paddles)

  • Dissolution vessels (900 mL)

  • Water bath maintained at 37 ± 0.5 °C

  • Modified-release this compound tablets

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first hour, followed by the addition of a phosphate buffer to adjust the pH to 6.8 for the remainder of the study.

  • HPLC system for analysis.

3. Method:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place 900 mL of 0.1 N HCl in each dissolution vessel.

  • Place one tablet in each vessel, ensuring no air bubbles are present on the tablet surface.

  • Immediately begin the test, operating the paddles at 50 rpm.

  • At 1 hour, withdraw a sample from each vessel.

  • Add the phosphate buffer to each vessel to adjust the pH to 6.8.

  • Continue the dissolution test, withdrawing samples at predetermined time points (e.g., 2, 4, 6, 8, and 12 hours).

  • Filter each sample through a 0.45 µm filter.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay for this compound Formulations

1. Objective: To assess the intestinal permeability of different this compound formulations.

2. Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound formulations to be tested

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

3. Method:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with transport buffer.

  • Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side of the inserts.

  • Add fresh transport buffer to the basolateral (receiver) side.

  • Incubate the plates at 37 °C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • At the end of the experiment, take a sample from the apical side.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Analyze the concentration of this compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each formulation.

Visualizations

Benzonatate_Mechanism_of_Action cluster_periphery Peripheral Action (Lungs) cluster_cns Central Action (Brainstem) stretch_receptors Pulmonary Stretch Receptors vagal_afferent Vagal Afferent Nerves stretch_receptors->vagal_afferent Signal na_channels Voltage-Gated Sodium Channels vagal_afferent->na_channels Transmit Signal via medulla Cough Center in Medulla vagal_afferent->medulla Signal to benzonatate_peripheral This compound benzonatate_peripheral->na_channels Blocks cough_reflex Cough Reflex medulla->cough_reflex Initiates cough Cough cough_reflex->cough benzonatate_central This compound benzonatate_central->medulla Suppresses

Caption: this compound's dual mechanism of action on the cough reflex.

Oral_Dosage_Form_Optimization_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation qtp Define Quality Target Product Profile (QTPP) excipient_selection Excipient Selection (e.g., Adsorbents, Waxes) qtp->excipient_selection formulation_optimization Formulation Optimization (e.g., Solid Dispersion) excipient_selection->formulation_optimization dissolution In Vitro Dissolution Testing formulation_optimization->dissolution permeability Caco-2 Permeability Assay dissolution->permeability ivivc Develop In Vitro-In Vivo Correlation (IVIVC) dissolution->ivivc pk_study Pharmacokinetic (PK) Study in Animal Model permeability->pk_study bioavailability Assess Bioavailability pk_study->bioavailability bioavailability->ivivc ivivc->formulation_optimization Refine Formulation

Caption: Workflow for optimizing oral dosage forms of this compound.

References

Accounting for the rapid hydrolysis of Benzonatate in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the rapid hydrolysis of Benzonatate in experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing lower than expected concentrations?

A1: this compound is an ester that undergoes rapid hydrolysis, particularly in aqueous solutions. This degradation can be both chemical (e.g., acid or base-catalyzed) and enzymatic. In biological samples containing plasma or serum, it is rapidly broken down by butyrylcholinesterase (BChE).[1][2][3][4] This inherent instability is a likely cause for lower than expected concentrations of the parent compound.

Q2: What are the primary degradation products of this compound?

A2: The main hydrolysis products of this compound are 4-(butylamino)benzoic acid (BABA) and polyethylene glycol monomethyl ethers.[1][2][3] The formation of BABA is often monitored in analytical studies as an indicator of this compound degradation.

Q3: How can I minimize this compound hydrolysis during my experiments?

A3: To minimize hydrolysis, it is recommended to prepare this compound stock solutions in a non-aqueous, aprotic solvent such as DMSO and store them at low temperatures (-20°C or -80°C). Aqueous working solutions should be prepared immediately before use. For experiments involving biological matrices with esterase activity, the inclusion of a butyrylcholinesterase inhibitor may be necessary. It is also crucial to control the pH of aqueous buffers, as this compound is highly unstable in both acidic and basic conditions.[5]

Q4: What is the in vivo half-life of this compound?

A4: The elimination half-life of this compound in humans is approximately 1 hour, reflecting its rapid in vivo hydrolysis.[1][2]

Q5: Are there analytical methods available to measure both this compound and its major metabolite?

A5: Yes, several stability-indicating HPLC and HPLC-MS/MS methods have been developed to simultaneously quantify this compound and its primary metabolite, 4-(butylamino)benzoic acid (BABA).[6] Monitoring both the parent drug and its metabolite can provide a more accurate understanding of its behavior in an experimental system.

Troubleshooting Guide

The rapid hydrolysis of this compound can lead to several common issues in experimental settings. The following table outlines potential problems, their likely causes related to hydrolysis, and recommended solutions.

Problem Potential Cause Related to Hydrolysis Recommended Solution
Low or no detectable parent compound Rapid hydrolysis of this compound in aqueous buffers or cell culture media.Prepare working solutions immediately before use. Minimize incubation times where possible. Analyze samples for the metabolite 4-(butylamino)benzoic acid (BABA) in addition to the parent compound.
Inconsistent results between experimental repeats Variable rates of hydrolysis due to slight differences in incubation time, temperature, or pH between experiments.Strictly control and document all experimental parameters (incubation time, temperature, pH). Use fresh working solutions for each experiment.
Reduced or absent biological effect in cell-based assays Degradation of this compound to its less active or inactive metabolites before it can exert its effect.Reduce the pre-incubation time of this compound in the assay medium. Consider using a butyrylcholinesterase inhibitor if the cell culture medium contains serum with esterase activity.
Formation of unexpected peaks in analytical chromatograms Degradation of this compound into various byproducts under the experimental or storage conditions.Use a validated stability-indicating analytical method to separate and identify degradation products. Ensure proper storage of stock and working solutions.

Quantitative Data on this compound Stability

Condition Observation Reference
In Vivo (Human Plasma) Half-life of approximately 1 hour.[1][2]
Acidic (0.1 N HCl) Complete degradation.[5]
Basic (0.1 N NaOH) Complete degradation.[5]
Oxidative (30% H₂O₂) Partial degradation.[5]
Photolytic Unstable.[5]
Thermal Unstable.[5]

Experimental Protocols

Protocol 1: General In Vitro Experiment with this compound

This protocol provides a framework for conducting in vitro experiments while accounting for the rapid hydrolysis of this compound.

  • Preparation of Stock Solution:

    • Dissolve this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM).

    • Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before adding it to the experimental system.

    • Avoid prolonged storage of aqueous working solutions.

  • Experimental Procedure:

    • Minimize the pre-incubation time of this compound in the experimental medium before the addition of cells or other biological components.

    • If using a biological matrix known to contain esterases (e.g., serum-containing media), consider the addition of a broad-spectrum esterase inhibitor or a specific butyrylcholinesterase inhibitor.

    • Include appropriate controls:

      • A vehicle control (medium with the same final concentration of DMSO).

      • A positive control (a stable compound with a known effect).

      • A time-zero control (a sample taken immediately after the addition of this compound to determine the initial concentration).

    • Maintain consistent temperature and pH throughout the experiment.

  • Sample Analysis:

    • At the end of the incubation period, process the samples immediately for analysis to prevent further degradation.

    • If analysis cannot be performed immediately, flash-freeze the samples and store them at -80°C.

    • Use a validated stability-indicating analytical method (e.g., HPLC-MS/MS) to quantify the concentrations of both this compound and its primary metabolite, 4-(butylamino)benzoic acid (BABA).

Protocol 2: Analytical Method for Quantification of this compound and 4-(butylamino)benzoic acid (BABA)

This is a general outline based on published methods. Specific parameters may need to be optimized for your instrumentation and experimental samples.

  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation:

    • For plasma or serum samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific parent-to-daughter ion transitions for this compound, BABA, and the internal standard using Multiple Reaction Monitoring (MRM).

Visualizations

G cluster_0 Enzymatic Hydrolysis This compound This compound BABA 4-(butylamino)benzoic acid (BABA) This compound->BABA Hydrolysis PEG Polyethylene glycol monomethyl ethers This compound->PEG Hydrolysis BChE Butyrylcholinesterase (BChE) in plasma

Caption: Hydrolysis pathway of this compound.

G start Start prep_stock Prepare this compound stock solution in DMSO start->prep_stock store_stock Aliquot and store at -80°C prep_stock->store_stock prep_working Prepare fresh aqueous working solution store_stock->prep_working add_to_assay Add to experimental system prep_working->add_to_assay incubate Incubate for the shortest effective time add_to_assay->incubate analyze Analyze samples for this compound and BABA incubate->analyze end End analyze->end

Caption: Recommended experimental workflow for this compound.

G issue Inconsistent or unexpected results? check_prep Were working solutions prepared fresh? issue->check_prep check_time Was incubation time minimized and consistent? check_prep->check_time Yes solution_prep Prepare fresh solutions for each experiment. check_prep->solution_prep No check_matrix Does the matrix contain esterases? check_time->check_matrix Yes solution_time Standardize incubation time. check_time->solution_time No solution_inhibitor Add a butyrylcholinesterase inhibitor. check_matrix->solution_inhibitor Yes solution_analysis Analyze for both this compound and BABA. check_matrix->solution_analysis No

Caption: Troubleshooting logic for this compound experiments.

References

Mitigating the risk of overdose and toxicity in high-dose Benzonatate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This center provides essential guidance for researchers, scientists, and drug development professionals working with high-dose benzonatate. The following troubleshooting guides and frequently asked questions (FAQs) address critical safety and procedural issues to mitigate the risks of overdose and toxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does it relate to its toxicity?

A1: this compound is a non-narcotic antitussive that acts peripherally as a local anesthetic.[1][2] It desensitizes the stretch receptors in the respiratory passages, lungs, and pleura, which are involved in the cough reflex.[1][3] The drug also centrally inhibits the transmission of the cough reflex in the medulla.[1][4] Its chemical structure is similar to local anesthetics like procaine and tetracaine.[1][2] The primary mechanism for both its therapeutic effect and toxicity is the potent blockade of voltage-gated sodium channels.[2][5][6][7] In high doses, this sodium channel blockade can lead to severe neurologic and cardiovascular toxicity.[5][8]

Q2: What are the critical pharmacokinetic parameters to consider when designing high-dose experiments?

A2: When designing experiments, it is crucial to consider this compound's rapid onset and short duration of action. Symptoms of toxicity can appear within 15 to 20 minutes of administration.[1][2][9] The drug's effects last for approximately 3 to 8 hours.[1][2] The elimination half-life is short, reported to be around 1 hour.[2][4] this compound is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) into its metabolites.[1][2][7]

Table 1: Key Pharmacokinetic Parameters of this compound
ParameterValueSource(s)
Onset of Action 15 - 20 minutes[1][2][10]
Duration of Action 3 - 8 hours[1][2][4]
Elimination Half-Life ~1 hour[2][4]
Metabolism Hydrolysis by plasma butyrylcholinesterase (BChE)[1][2][7]

Q3: What are the known toxic and lethal doses of this compound from preclinical and clinical data?

A3: The toxic dose range for this compound is ill-defined and varies significantly between individuals and age groups.[5] Ingestion of just one or two capsules has been reported to cause toxicity and death in children under 10.[8][11][12] The lowest published toxic dose (TDLo) from oral administration in humans is 51 mg/kg.[1] Case reports show a wide range of outcomes; for instance, an adult survived a 3,600 mg ingestion, while a child died after ingesting 400 mg.[5] An intentional overdose of 6,000 mg (30 capsules of 200 mg) in an adult resulted in seizures and cardiac arrest.[13] Due to this variability, extreme caution is warranted in any high-dose study.

Table 2: Reported Toxic Doses and Outcomes
PopulationDose IngestedOutcomeSource(s)
Children (<2 years)1-2 capsulesOverdose, potential fatality[11][12]
Child400 mgFatal[5]
Adult3,600 mgSurvived[5]
Adult (Female, 37)< 6,000 mg (<30 x 200mg capsules)Cardiac arrest, ultimately fatal[9][14]
Adult (Female, 41)6,000 mg (30 x 200mg capsules)Seizure, PEA arrest, survived[13]
Human (General)51 mg/kgLowest Published Toxic Dose (TDLo)[1]

Q4: What are the early and severe signs of this compound toxicity to monitor for during an experiment?

A4: Due to its rapid absorption, signs of toxicity manifest quickly, often within 15-20 minutes of ingestion.[8][12] Early signs are primarily neurological and include restlessness, tremors, and agitation.[1][2] These can rapidly progress to severe symptoms such as seizures, coma, and profound CNS depression.[1][8] Cardiovascular signs include hypotension, tachycardia, ventricular dysrhythmias, and ultimately cardiac arrest.[5][8] If capsules are broken or chewed, rapid oropharyngeal anesthesia can occur, leading to choking and compromised airway function.[1][2]

Table 3: Symptoms of this compound Toxicity
Symptom CategorySigns and SymptomsOnset TimeSource(s)
Early Neurological Restlessness, tremors, agitation, encephalopathy15-20 minutes[1][2][5]
Severe Neurological Seizures, convulsions, coma, profound CNS depressionWithin 1 hour[1][8][14]
Cardiovascular Tachycardia, hypotension, ventricular dysrhythmias, conduction disturbances, cardiac arrestWithin 1 hour[4][5][8]
Oropharyngeal (if capsule is broken) Numbness of mouth/throat, choking, laryngospasm, bronchospasmRapid[2][5]
Metabolic Severe metabolic acidosisVariable[8][13]

Troubleshooting Guides

Q1: An experimental subject (animal model) is exhibiting sudden seizures and cardiac arrhythmia after this compound administration. What is the immediate course of action?

A1: This indicates severe, life-threatening toxicity. The immediate priority is life support.

  • Stop Administration: Immediately cease any ongoing administration of this compound.

  • Airway Management: Ensure a patent airway. If the subject is not breathing, initiate assisted ventilation immediately.[14]

  • Control Seizures: Administer a first-line benzodiazepine (e.g., diazepam, lorazepam) as per your approved institutional animal care and use committee (IACUC) protocol to control seizure activity.[5]

  • Cardiovascular Support: Continuously monitor ECG. For QRS prolongation (>100 msec), administration of sodium bicarbonate (1-2 mEq/kg) should be considered to counteract sodium channel blockade.[5][13] If hypotension occurs, administer intravenous fluids first, followed by vasopressors if needed.[5]

  • Consider Lipid Emulsion Therapy: For cardiovascular collapse, intravenous lipid emulsion (ILE) therapy is a critical intervention.[8] Though optimal dosing is not established, a suggested regimen is a 1.5 mL/kg bolus of 20% lipid emulsion over one minute, followed by a continuous infusion of 0.25-0.50 mL/kg/min.[5][8]

cluster_workflow Emergency Protocol for Acute this compound Toxicity start Toxicity Signs Observed (Seizure, Arrhythmia) stop_drug Cease this compound Administration start->stop_drug airway Secure Airway Provide Ventilation stop_drug->airway seizures Administer Benzodiazepines (e.g., Diazepam) airway->seizures monitor Continuous ECG & Vital Sign Monitoring seizures->monitor qrs QRS Prolonged? monitor->qrs bicarb Administer Sodium Bicarbonate (1-2 mEq/kg) qrs->bicarb Yes collapse Cardiovascular Collapse? qrs->collapse No bicarb->collapse ile Administer IV Lipid Emulsion (20% Solution) collapse->ile Yes support Provide Supportive Care (IV Fluids, Vasopressors) collapse->support No ile->support end Stabilize & Continue Monitoring support->end cluster_pathway This compound Mechanism of Action & Toxicity Pathway cluster_toxicity High-Dose Toxicity benzo This compound receptors Pulmonary Stretch Receptors (Vagal Afferents) benzo->receptors Anesthetizes medulla Cough Center (Medulla) benzo->medulla Inhibits na_channel Voltage-Gated Sodium Channels (Nav) benzo->na_channel Blocks receptors->medulla inhibit_cough Cough Reflex Inhibition (Antitussive Effect) receptors->inhibit_cough Reduces afferent signals medulla->inhibit_cough na_block_neuron Excessive Neuronal Na+ Channel Blockade na_channel->na_block_neuron na_block_cardiac Excessive Cardiac Na+ Channel Blockade na_channel->na_block_cardiac seizure Seizures, Coma na_block_neuron->seizure arrhythmia Arrhythmia, Cardiac Arrest na_block_cardiac->arrhythmia cluster_troubleshoot Troubleshooting Logic for this compound Toxicity observation Observe Subject Post-Administration (Continuous Monitoring for 1-2h) neuro_symptoms Neurological Symptoms? (Tremors, Restlessness) observation->neuro_symptoms cardio_symptoms Cardiovascular Symptoms? (Arrhythmia, Hypotension) neuro_symptoms->cardio_symptoms No seizure_dev Progression to Seizure? neuro_symptoms->seizure_dev Yes no_symptoms No Acute Symptoms cardio_symptoms->no_symptoms No qrs_dev QRS Widening? cardio_symptoms->qrs_dev Yes continue_mon Continue Standard Monitoring no_symptoms->continue_mon seizure_dev->cardio_symptoms No action_seizure ACTION: Administer Benzodiazepine seizure_dev->action_seizure Yes action_qrs ACTION: Administer NaHCO3 qrs_dev->action_qrs Yes collapse_dev Cardiac Arrest? qrs_dev->collapse_dev No action_seizure->cardio_symptoms action_qrs->collapse_dev action_collapse ACTION: Initiate CPR Administer Lipid Emulsion collapse_dev->no_symptoms No collapse_dev->action_collapse Yes

References

Validation & Comparative

A Comparative Analysis of Benzonatate and Codeine in the Suppression of the Cough Reflex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two commonly prescribed antitussive agents, Benzonatate and codeine, in the suppression of the cough reflex. This analysis is based on available experimental data, with a focus on their mechanisms of action, and comparative clinical efficacy.

Introduction

This compound is a non-narcotic antitussive agent, while codeine is an opioid analgesic with antitussive properties.[1][2] Both are utilized for the symptomatic relief of cough, but they differ significantly in their mechanisms of action, pharmacological profiles, and potential for adverse effects.[1] this compound acts peripherally as a local anesthetic, while codeine exerts its effects centrally on the cough center in the brainstem.[1]

Mechanisms of Action

This compound: Peripheral Anesthetic Action

This compound is structurally related to local anesthetics like procaine and tetracaine.[3] Its primary mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura.[3] These receptors are critical components of the afferent limb of the cough reflex.

  • Inhibition of Voltage-Gated Sodium Channels: this compound inhibits voltage-gated sodium channels (Nav) in the peripheral nerve fibers of the airways.[3] This action blocks the initiation and propagation of action potentials along the vagal afferent nerves that transmit cough-inducing stimuli from the airways to the cough center in the medulla.

The signaling pathway for this compound's peripheral action is illustrated below:

G cluster_0 Airway Sensory Nerve Terminal cluster_1 This compound Action cluster_2 Afferent Vagal Nerve Stimulus Cough Stimulus (e.g., Irritant, Stretch) Receptor Stretch Receptors Stimulus->Receptor Activates Nav Voltage-Gated Sodium Channels (Nav) Receptor->Nav Depolarizes membrane, opens Nav channels ActionPotential Action Potential Generation Nav->ActionPotential Influx of Na+ Propagation Signal Propagation to Medulla ActionPotential->Propagation This compound This compound This compound->Nav Blocks G cluster_0 Systemic Circulation cluster_1 Medullary Cough Center Neuron Codeine Codeine Liver Liver (CYP2D6) Codeine->Liver Metabolism Morphine Morphine Liver->Morphine MuReceptor μ-Opioid Receptor Morphine->MuReceptor Binds to GProtein G-protein (Gi/o) MuReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits KChannel ↑ K+ Efflux GProtein->KChannel Activates CaChannel ↓ Ca2+ Influx GProtein->CaChannel Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release CaChannel->Neurotransmitter CoughSuppression Suppression of Cough Reflex Hyperpolarization->CoughSuppression Neurotransmitter->CoughSuppression G cluster_0 Experimental Workflow Start Subject Recruitment (Healthy Volunteers or Patients) Baseline Baseline Cough Threshold Measurement (Inhalation of ascending concentrations of citric acid) Start->Baseline DrugAdmin Drug Administration (this compound, Codeine, or Placebo) Baseline->DrugAdmin PostDrug Post-Drug Cough Threshold Measurement (Repeat citric acid challenge) DrugAdmin->PostDrug Analysis Data Analysis (Comparison of pre- and post-drug cough thresholds) PostDrug->Analysis

References

A Head-to-Head Comparison of Benzonatate and Dextromethorphan's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

This guide provides a detailed, objective comparison of the mechanisms of action of two commonly used antitussive agents: Benzonatate and Dextromethorphan. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: Two Distinct Approaches to Cough Suppression

Cough is a critical protective reflex, yet in many clinical scenarios, its suppression is necessary to improve patient quality of life and prevent complications. This compound and Dextromethorphan represent two fundamentally different pharmacological strategies for achieving this outcome.

This compound , a non-narcotic agent approved by the FDA in 1958, exerts its effect primarily in the periphery.[1] It is structurally related to local anesthetics like procaine and tetracaine.[2] Its action is focused on the afferent limb of the cough reflex arc, specifically the sensory nerves within the respiratory tract.

Dextromethorphan , also FDA-approved in 1958, is a centrally acting non-opioid antitussive.[3] It is a synthetic analog of codeine but lacks significant activity at opioid receptors at therapeutic doses.[3][4] Its mechanism is centered within the central nervous system (CNS), where it modulates the processing of cough signals in the brainstem.[5][6]

Comparative Mechanism of Action: Peripheral vs. Central Inhibition

The primary distinction between this compound and Dextromethorphan lies in their site of action. This compound acts peripherally to numb the sensory nerves that detect irritation, while Dextromethorphan acts centrally to raise the threshold for the cough reflex in the brain.[5][7]

FeatureThis compoundDextromethorphan
Site of Action Peripheral: Vagal afferent sensory nerve fibers (stretch receptors) in the lungs, pleura, and respiratory passages.[1][8]Central: Medulla oblongata (cough center) in the brainstem.[5][8]
Primary Molecular Target(s) Voltage-gated sodium channels (notably Nav1.7).[8][9]1. NMDA-type glutamate receptor (uncompetitive antagonist).[3][8] 2. Sigma-1 receptor (agonist).[3][10]
Molecular Action Blocks sodium ion influx, preventing action potential propagation and desensitizing sensory receptors to mechanical stimuli.[9][11]1. Inhibits excitatory glutamatergic neurotransmission in the cough center.[8] 2. Modulates neuronal signaling through sigma-1 receptor activation.[10]
Effect on Cough Reflex Reduces the sensitivity of the afferent nerve pathway, decreasing the signals sent to the brainstem.[1][12]Elevates the threshold for cough induction within the central nervous system.[4]
CNS Penetration Minimal penetration at therapeutic doses.[5]Readily crosses the blood-brain barrier.[4]

Quantitative Analysis of Molecular Interactions

The efficacy of each drug is rooted in its affinity for its specific molecular targets. Quantitative data from in vitro studies provide insight into the potency of these interactions.

DrugTargetAssay TypeParameterValue (nM)Source
This compound Voltage-gated Na+ Channels (e.g., Nav1.7)Whole-Cell Voltage ClampLowest effective concentration for detectable inhibition~300 nM[9][11]
Dextromethorphan Sigma-1 Receptor (S1R)Radioligand Binding AssayBinding Affinity (Ki)142 - 652 nM[3]
Dextromethorphan NMDA ReceptorRadioligand Binding AssayBinding Affinity (Ki)500 - 2000 nM[3]
Dextromethorphan Serotonin Transporter (SERT)Radioligand Binding AssayBinding Affinity (Ki)23 - 40 nM[10]
Dextromethorphan Norepinephrine Transporter (NET)Radioligand Binding AssayBinding Affinity (Ki)240 nM[10]

Note: Lower Ki and effective concentration values indicate higher potency.

Visualization of Signaling Pathways

The following diagrams illustrate the distinct signaling pathways affected by this compound and Dextromethorphan.

Benzonatate_Mechanism cluster_airway Airway Lumen cluster_neuron Vagal Sensory Neuron cluster_cns Central Nervous System Irritant Cough Stimulus (e.g., irritant, mucus) StretchReceptor Stretch Receptor Irritant->StretchReceptor 1. Activation NaChannel Voltage-Gated Sodium Channel (Nav1.7) StretchReceptor->NaChannel 2. Depolarization AP Action Potential Propagation NaChannel->AP 3. Signal Generation Brainstem Brainstem (Cough Center) AP->Brainstem 4. Afferent Signal Cough Cough Reflex Brainstem->Cough 5. Efferent Signal This compound This compound This compound->NaChannel Inhibition

Caption: this compound peripherally blocks sodium channels on vagal sensory neurons.

Dextromethorphan_Mechanism cluster_cns Brainstem Cough Center cluster_synapse Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate 1. Release Postsynaptic Postsynaptic Neuron CoughOutput Reduced Cough Efferent Signal Postsynaptic->CoughOutput 4. Signal Relay NMDAR NMDA Receptor Glutamate->NMDAR 2. Binding NMDAR->Postsynaptic 3. Excitation Sigma1R Sigma-1 Receptor Sigma1R->Postsynaptic Modulation CoughSignal Afferent Cough Signal CoughSignal->Presynaptic DXM Dextromethorphan DXM->NMDAR Antagonism DXM->Sigma1R Agonism

Caption: Dextromethorphan centrally antagonizes NMDA receptors and activates Sigma-1 receptors.

Key Experimental Protocols

The mechanisms described are elucidated through specific experimental procedures. Below are detailed methodologies for key assays.

Experiment 1: Determining Sodium Channel Blockade by this compound

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [9][13]

  • Cell Culture: Murine cell lines, such as catecholamine A differentiated (CAD) cells, which endogenously express a high density of Nav1.7 channels, are cultured under standard conditions.

  • Preparation: Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., artificial cerebrospinal fluid).

  • Patch Pipette: A glass micropipette with a tip resistance of 4–6 MΩ is filled with an intracellular solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is lowered onto a target cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.

  • Voltage Clamp: The amplifier is set to voltage-clamp mode. The cell's membrane potential is held at a negative potential (e.g., -90 mV) where most sodium channels are in a closed, resting state.

  • Data Acquisition: Depolarizing voltage steps are applied to elicit inward sodium currents, which are recorded before, during, and after the application of varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the extracellular perfusate.

  • Analysis: The amplitude of the sodium current is measured at each concentration. A dose-response curve is generated to calculate parameters such as the IC₅₀ (the concentration at which 50% of the current is inhibited). Both tonic block (at resting potential) and use-dependent block (during repetitive stimulation) are assessed.

Patch_Clamp_Workflow A Cell Culture (e.g., CAD cells expressing Nav1.7) B Prepare Recording Chamber & Perfuse with Extracellular Solution A->B C Position Micropipette & Form Gigaseal B->C D Rupture Membrane (Establish Whole-Cell Configuration) C->D E Set Voltage Clamp & Apply Depolarizing Pulses D->E F Record Baseline Sodium Currents E->F G Apply this compound (Varying Concentrations) F->G H Record Sodium Currents in Presence of Drug G->H I Washout Drug & Record Recovery H->I J Data Analysis (Generate Dose-Response Curve, Calculate IC50) I->J

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Experiment 2: Determining Receptor Binding Affinity of Dextromethorphan

Objective: To measure the binding affinity (Ki) of Dextromethorphan for NMDA and Sigma-1 receptors.

Methodology: Radioligand Competition Binding Assay [14][15]

  • Membrane Preparation: Tissue rich in the target receptor (e.g., rat brain cortex for NMDA receptors, guinea pig liver for Sigma-1 receptors) is homogenized and centrifuged to isolate cell membrane fractions.[16] Protein concentration is quantified.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the prepared membrane homogenate, a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor; --INVALID-LINK---pentazocine for the Sigma-1 receptor), and varying concentrations of unlabeled Dextromethorphan (the "competitor").

  • Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Dextromethorphan. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ value (the concentration of Dextromethorphan that displaces 50% of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Experiment 3: Comparative In Vivo Efficacy Assessment

Objective: To compare the antitussive performance of this compound and Dextromethorphan in a preclinical model.

Methodology: Citric Acid-Induced Cough Model in Guinea Pigs [6][17]

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to laboratory conditions for 5-7 days.

  • Drug Administration: Animals are randomly assigned to treatment groups: Vehicle Control (e.g., saline), this compound (various doses, p.o.), or Dextromethorphan (various doses, p.o.). The drug or vehicle is administered 30-60 minutes prior to the cough challenge.

  • Cough Induction: Each conscious, unrestrained animal is placed individually into a whole-body plethysmography chamber. A nebulized solution of a tussive agent (e.g., 0.4 M citric acid) is delivered into the chamber for a fixed period (e.g., 10-14 minutes).[6][17]

  • Data Collection: The number of coughs is counted during the exposure period by trained observers and/or recorded via sensitive microphones and pressure transducers for subsequent acoustic analysis.

  • Analysis: The primary endpoint is the total number of coughs. The percentage of cough suppression for each drug-treated group is calculated relative to the vehicle control group. Dose-response curves are generated to determine the ED₅₀ (the dose required to produce a 50% reduction in cough frequency) for each compound, allowing for a direct comparison of in vivo potency.

Conclusion

This compound and Dextromethorphan are effective antitussives that operate through distinct and complementary mechanisms of action.

  • This compound offers a targeted, peripheral mechanism by blocking voltage-gated sodium channels in airway sensory nerves. This makes it a suitable option when CNS effects are to be avoided.[5]

  • Dextromethorphan provides central cough suppression through its dual action as an NMDA receptor antagonist and sigma-1 receptor agonist. Its efficacy is particularly noted in conditions like chronic bronchitis.[8]

The choice between these agents in a clinical or developmental context can be guided by this mechanistic understanding. For drug development professionals, the distinct targets of these two molecules—peripheral ion channels versus central neurotransmitter receptors—represent separate and viable pathways for the discovery of novel antitussive therapies. The experimental protocols outlined herein provide a robust framework for the preclinical evaluation of such new chemical entities.

References

Validating the Antitussive Efficacy of Benzonatate: A Comparative Guide for Non-Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, selecting the appropriate animal model and therapeutic agent is critical in the preclinical evaluation of antitussive drugs. This guide provides a comparative analysis of benzonatate, a peripherally acting cough suppressant, against centrally acting alternatives in common non-rodent animal models. The objective is to present available data on efficacy, outline detailed experimental protocols, and visualize key pathways and workflows to support further research in respiratory pharmacology.

Comparative Efficacy of Antitussive Agents

This compound is used off-label in veterinary medicine, particularly for dogs, to manage coughing associated with conditions like tracheal collapse.[1][2] However, robust clinical data validating its efficacy in these species is limited.[3] The following table summarizes the available information on this compound and commonly used alternatives in dogs and cats, the primary non-rodent models for which clinical information is available. It is important to note that much of the information on hydrocodone's use is anecdotal.[4]

DrugClassMechanism of ActionAnimal ModelDosageEfficacy & Notes
This compound Non-narcotic, Peripherally ActingAnesthetizes stretch receptors in the airways, lungs, and pleura, reducing the cough reflex.[3][5]Dog100 mg PO q8h-q12hShows promise for symptomatic relief.[3] Caution is advised in dogs under 4.5 kg. Contraindicated for use in cats. [3]
Codeine Opioid, Centrally ActingSuppresses the cough center in the brain.[6]Dog1-2 mg/kg PO q6h-q12h[7][8]Antitussive potency is approximately equal to morphine.[7][8] Less potent than hydrocodone.[4] Poorly absorbed in dogs.[6]
Hydrocodone Opioid, Centrally ActingActs on cough receptors in the brain.[9][10]Dog0.25 mg/kg PO q6h-q12h[7]More potent than codeine.[4] Often combined with homatropine to prevent human abuse.[4][9] Use is largely anecdotal.[4]
Butorphanol Opioid Agonist-Antagonist, Centrally ActingActs on µ and κ opioid receptors to produce analgesic and antitussive effects.[3]Dog0.55-1.1 mg/kg PO q6h-q12h; 0.055-0.11 mg/kg SC q6h-q12h[7]Reportedly a more potent antitussive than morphine and codeine in dogs.[3][4] Poor oral bioavailability necessitates a higher oral dose.[4][7]
Dextromethorphan Non-narcotic, Centrally ActingActs on the cough center; not considered a traditional opiate.[4][11]Dog, CatVariesEfficacy in dogs is questionable due to short half-life and poor oral bioavailability.[4] Other suppressants are typically more effective.[11]

Mechanism of Action: this compound Signaling Pathway

This compound functions as a peripherally acting antitussive. Its primary mechanism involves the inhibition of voltage-gated sodium channels on the afferent nerve fibers of pulmonary stretch receptors.[5][12][13] This local anesthetic action desensitizes the receptors located in the bronchi, alveoli, and pleura, thereby dampening the signals sent to the central nervous system and suppressing the cough reflex at its origin.[5]

G cluster_airway Airway Lumen & Tissue cluster_drug cluster_cns Central Nervous System Tussive_Stimulus Tussive Stimulus (e.g., Irritant, Stretch) Stretch_Receptors Pulmonary Stretch Receptors (Vagal Afferent Nerve Endings) Tussive_Stimulus->Stretch_Receptors Activates Na_Channels Voltage-Gated Na+ Channels Stretch_Receptors->Na_Channels Initiates Signal via Cough_Center Cough Center (Medulla) Na_Channels->Cough_Center Afferent Signal (via Vagus Nerve) This compound This compound This compound->Na_Channels Inhibits Cough_Reflex Cough Reflex (Motor Output) Cough_Center->Cough_Reflex Initiates

Proposed mechanism of action for this compound.

Experimental Protocols

Validating the efficacy of antitussive agents requires standardized and reproducible experimental models. The guinea pig is a widely used non-rodent model for this purpose, with cough commonly induced by exposure to tussive agents like citric acid or capsaicin.[14][15]

Objective: To quantify the antitussive effect of a test compound (e.g., this compound) compared to a vehicle control and a positive control (e.g., Codeine) in a conscious guinea pig model.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Whole-body plethysmography chamber

  • Aerosol generator (nebulizer)

  • 0.4 M Citric Acid solution

  • Test compound (this compound), positive control (Codeine), and vehicle solutions

  • Oral gavage needles

Procedure:

  • Acclimatization: Animals are acclimatized to the plethysmography chambers for 10-15 minutes for several days prior to the experiment to minimize stress-induced artifacts.

  • Baseline Cough Response: A baseline cough response is established by placing each animal in the chamber and exposing them to an aerosolized solution of 0.4 M citric acid for a fixed period (e.g., 5 minutes). The number of coughs is recorded using a combination of sound detection and visual confirmation of the characteristic thoracoabdominal movement.

  • Drug Administration: Animals are randomly assigned to treatment groups (Vehicle, this compound at various doses, Codeine). The assigned treatment is administered via oral gavage. A pretreatment period (e.g., 30-60 minutes) is allowed for drug absorption.

  • Tussive Challenge: Following the pretreatment period, the animals are placed back into the plethysmography chamber and re-challenged with the citric acid aerosol under the same conditions as the baseline measurement.

  • Data Collection: The primary endpoints measured are the frequency of coughs during the challenge period and the latency to the first cough.

  • Analysis: The percentage inhibition of the cough response for each treatment group is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed antitussive effects.

Experimental Workflow for Antitussive Validation

The process of evaluating a potential antitussive agent follows a structured workflow from initial screening to comparative analysis. This ensures that efficacy is measured systematically and results are comparable across different compounds.

G A Animal Acclimatization (e.g., Guinea Pig) B Establish Baseline Cough (Citric Acid Challenge) A->B C Randomize & Administer (Vehicle, Test Drug, Positive Control) B->C D Post-Treatment Tussive Challenge C->D E Data Acquisition (Cough Count, Latency) D->E F Statistical Analysis (% Inhibition vs. Control) E->F

Workflow for preclinical antitussive drug evaluation.

References

Benzonatate's Sodium Channel Blockade: A Comparative Analysis with Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the sodium channel blocking properties of Benzonatate in relation to established local anesthetics.

This compound, an antitussive agent approved by the FDA in 1958, shares a structural resemblance to local anesthetics of the para-amino-benzoic acid class, such as procaine and tetracaine.[1][2][3] This structural similarity has prompted investigations into its mechanism of action, revealing that this compound exerts its effects, at least in part, by blocking voltage-gated sodium channels, a mechanism it shares with local anesthetics.[1][2][4] This guide provides a detailed comparison of the sodium channel blocking activity of this compound with that of various local anesthetics, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Target

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[5][6] Local anesthetics function by blocking these channels, thereby preventing the transmission of pain signals.[5][7] Research has demonstrated that this compound also functions as a potent voltage-gated sodium channel inhibitor.[1][2][3] Its antitussive effect is thought to stem from the anesthesia of vagal sensory nerve fibers that mediate the cough reflex, which highly express the Nav1.7 subtype of voltage-gated sodium channels.[1][4]

Like local anesthetics, this compound exhibits a state-dependent blockade of sodium channels, meaning its potency is influenced by the conformational state of the channel (resting, open, or inactivated).[1][4] It induces both tonic and phasic inhibition, with a greater effect on channel inactivation than on activation.[1][4] This indicates a preference for binding to the inactivated state of the sodium channel, a characteristic shared with many clinically used local anesthetics.[1][4][8]

cluster_0 Mechanism of Sodium Channel Blockade Action_Potential Action Potential Propagation Sodium_Channel Voltage-Gated Sodium Channel Action_Potential->Sodium_Channel Opens Inhibition Inhibition of Sodium Influx No_AP Blocked Action Potential Sodium_Channel->No_AP Prevents Depolarization Blocker This compound / Local Anesthetic Blocker->Sodium_Channel Binds to

Fig. 1: Simplified signaling pathway of sodium channel blockade.

Comparative Potency of Sodium Channel Blockade

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different channel blockers. The following table summarizes the IC50 values for this compound and a selection of local anesthetics on voltage-gated sodium channels. It is important to note that IC50 values can vary depending on the specific sodium channel subtype, the experimental conditions, and the state of the channel being assayed (resting vs. inactivated).

CompoundDrug ClassTarget/Cell LineIC50 (Tonic Block)IC50 (Inactivated State)Reference
This compound Antitussive / Local AnestheticMurine CAD cells (Nav1.7)Detectable at 0.3 µMSignificantly more potent at depolarized potentials[1][4]
Lidocaine Amide Local AnestheticPeripheral Nerve204 µM~20 µM (Open Channel)[7][9]
Tetracaine Ester Local AnestheticPeripheral Nerve0.7 µM-[9]
Procaine Ester Local AnestheticPeripheral Nerve60 µM-[9]
Bupivacaine Amide Local AnestheticPeripheral Nerve27 µM-[9]
Etidocaine Amide Local AnestheticPeripheral Nerve18 µM-[9]
Mepivacaine Amide Local AnestheticPeripheral Nerve149 µM-[9]

Note: Direct comparative IC50 values for this compound under identical conditions as all listed local anesthetics are not available in a single study. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.

Studies have shown that this compound's inhibitory effects are detectable at concentrations as low as 0.3 µM, which is a concentration reported in humans.[1][4] While direct comparisons are complex, this suggests a high potency, comparable to some ester-type local anesthetics like tetracaine. In vivo studies in rats demonstrated that this compound produces a concentration-dependent sensory and motor nerve blockade, confirming its local anesthetic properties.[10][11][12] However, this study also noted that higher concentrations of this compound were required to achieve the same duration of block as bupivacaine, suggesting it may be less potent in that specific in vivo model.[10]

Experimental Protocols

The primary method for characterizing the sodium channel blocking activity of compounds is the whole-cell voltage-clamp technique. This electrophysiological method allows for the measurement of ionic currents across the cell membrane while controlling the membrane potential.

Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade:

  • Cell Preparation: Murine cell lines, such as catecholamine A differentiated (CAD) cells (primarily expressing Nav1.7) or N1E-115 cells (primarily expressing Nav1.3), are cultured and prepared for electrophysiological recording.[1][4]

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A giga-seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.[6]

  • Voltage Protocols:

    • Tonic Block: To assess the block of resting channels, cells are held at a negative potential (e.g., -120 mV) where most channels are in the closed state. Test pulses to a depolarized potential (e.g., -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The peak current amplitude is measured before and after the application of the test compound.

    • Phasic (Use-Dependent) Block: To evaluate the block of channels in the open and inactivated states, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The progressive decrease in current amplitude during the pulse train indicates use-dependent block.

    • Inactivated-State Block: To specifically determine the affinity for the inactivated state, a long depolarizing prepulse is used to inactivate the channels before a test pulse is applied. The IC50 is then determined at various holding potentials.[8]

  • Data Analysis: The peak sodium current in the presence of the drug is normalized to the control current and plotted against the drug concentration. The data are then fitted with a Hill equation to determine the IC50 value.[13]

cluster_1 Experimental Workflow: Whole-Cell Voltage Clamp Cell_Prep Cell Preparation (e.g., CAD cells) Patching Pipette Patching & Giga-seal Formation Cell_Prep->Patching Whole_Cell Establish Whole-Cell Configuration Patching->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocols (Tonic/Phasic) Whole_Cell->Voltage_Protocol Recording Record Sodium Currents Voltage_Protocol->Recording Analysis Data Analysis (IC50 Determination) Recording->Analysis

Fig. 2: Generalized workflow for a whole-cell voltage-clamp experiment.

Structural and Functional Considerations

This compound is a mixture of polyethoxy esters of 4-(butylamino) benzoic acid.[1][4] Research has indicated that the different polyethoxy components can have varying degrees of hydrophobicity and potency, with the 9-ethoxy component showing the most potent inhibition of sodium currents.[1][4] It is important to note that this compound is not specific to a single sodium channel subtype, as it affects currents in both CAD (Nav1.7) and N1E-115 (Nav1.3) cells similarly.[1][4]

While this compound demonstrates effective local anesthetic properties, in vivo studies have raised concerns about myotoxicity, even at subtherapeutic concentrations.[10][11][12] This is a critical consideration for any potential development of this compound as a therapeutic local anesthetic.

Conclusion

The available experimental evidence strongly supports the classification of this compound as a potent voltage-gated sodium channel blocker with local anesthetic properties. Its mechanism of action, including state-dependent binding, is comparable to that of established local anesthetics. While its in vitro potency appears high, further research is needed to fully characterize its profile across all sodium channel subtypes and to address the concerns regarding its in vivo toxicity before its potential clinical application as a local anesthetic can be fully realized. This guide provides a foundational comparison for researchers and developers interested in the further exploration of this compound and related compounds.

References

Cross-Study Analysis of Benzonatate's Safety and Tolerability Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of the safety and tolerability profile of Benzonatate, a non-narcotic antitussive agent. It compares its performance with other common antitussives and presents supporting data from a variety of sources, including clinical studies, systematic reviews, and post-marketing surveillance databases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory therapeutics.

Executive Summary

This compound, approved for symptomatic relief of cough, functions as a peripherally acting antitussive by anesthetizing stretch receptors in the respiratory passages. While generally considered to have a favorable safety profile when used as directed, concerns exist regarding its potential for severe adverse events, particularly in cases of overdose and in pediatric populations. This guide synthesizes available data to provide a nuanced understanding of this compound's safety and tolerability in comparison to other commonly used cough suppressants. A systematic review of literature from 1956 to 2022 revealed that the existing evidence on this compound's safety and efficacy has substantial limitations, with many studies being small, having a high risk of bias, and primarily focusing on toxicity from overdose rather than controlled clinical trial data.[1][2]

Comparative Safety and Tolerability Analysis

The following tables summarize the adverse event profiles of this compound and its common alternatives, dextromethorphan and codeine, based on available data. It is important to note that direct, head-to-head clinical trial data is limited, and much of the comparative information is derived from drug information databases and systematic reviews.

Table 1: Common Adverse Events of Antitussive Agents
Adverse EventThis compoundDextromethorphanCodeine
Drowsiness/Sedation YesYesYes
Dizziness YesYesYes
Headache YesNoYes
Nausea/Vomiting YesYesYes
Constipation Yes[3]NoYes[3]
Stomach Upset YesYes[4]No
Table 2: Serious Adverse Events and Safety Concerns
Adverse Event/ConcernThis compoundDextromethorphanCodeine
Overdose Toxicity High risk, especially in children; can lead to seizures, cardiac arrest, and death.[5]Can lead to serotonin syndrome when combined with other serotonergic medications.High risk of respiratory depression, dependence, and addiction.
Allergic Reactions Severe hypersensitivity reactions (bronchospasm, laryngospasm) if capsule is chewed or crushed.Possible, but less common.Possible, including itching.
Pediatric Use Not recommended for children under 10 years of age due to risk of fatal overdose.[6]Generally considered safer than codeine, but efficacy is debated.Use is discouraged in children due to the risk of respiratory depression.[6]
Drug Interactions Moderate interactions with a limited number of drugs.Interacts with MAOIs and other serotonergic drugs.[4]Significant interactions with CNS depressants, including alcohol.

Experimental Protocols and Methodologies

A significant challenge in assessing the comparative safety of this compound is the scarcity of robust, modern clinical trials with detailed, publicly available protocols. Much of the safety data is derived from post-marketing surveillance and retrospective analyses of poison control center data.

Post-Marketing Surveillance of this compound

The safety profile of this compound is primarily monitored through post-marketing surveillance systems like the FDA Adverse Event Reporting System (FAERS).[7]

Methodology:

  • Data Collection: Spontaneous reports of adverse events are submitted by healthcare professionals, consumers, and manufacturers to the FAERS database.[7][8] These reports include information on the patient, the suspected drug, the adverse event, and the outcome.

  • Data Analysis: The FDA and other regulatory bodies continuously monitor the database for signals of new or more frequent adverse events.[7][9] This involves a multidisciplinary team of safety evaluators and epidemiologists.[7]

  • Signal Investigation: If a safety signal is detected, further investigation is conducted. This may involve reviewing case reports, conducting observational studies, or requesting additional data from the manufacturer.

  • Regulatory Action: Based on the investigation, regulatory actions may be taken, such as updating the drug's label with new warnings, issuing safety communications to the public and healthcare providers, or, in rare cases, withdrawing the drug from the market.[9]

A retrospective analysis of data from multiple sources, including the National Poison Data System and FAERS, was conducted to evaluate trends in pediatric this compound exposure and related adverse events.[10] This study analyzed cases of unintentional and intentional exposures in children under 17 years old.[10]

Ideal Clinical Trial Design for Antitussive Agents

Key Components of a Robust Antitussive Clinical Trial:

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for assessing both efficacy and safety.[11][12]

  • Patient Population: Clearly defined inclusion and exclusion criteria are crucial. For antitussive trials, patients with chronic cough or sub-acute cough following an upper respiratory tract infection are often ideal candidates.[11][12]

  • Outcome Measures:

    • Primary Outcome: Objective measures, such as 24-hour ambulatory cough monitoring, are preferred to quantify cough frequency.[11][12]

    • Secondary Outcomes: Subjective measures, including patient-reported outcomes like cough severity scores and quality of life questionnaires, are also important.[11][12]

  • Safety Assessment:

    • Systematic collection of all adverse events (AEs) through patient diaries, direct questioning at study visits, and clinical assessments.

    • Categorization of AEs by severity (mild, moderate, severe) and relationship to the study drug.

    • Monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters at baseline and throughout the study.

A registered clinical trial (NCT03722914) for this compound soft capsules for adult cough provides some insight into a modern study design. It is a randomized, double-blind, placebo-controlled study with inclusion criteria specifying age (18-75 years), duration of cough, and severity.[13] Exclusion criteria include cough due to specific underlying diseases and allergies to the drug's components.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Post_Marketing_Surveillance_Workflow cluster_0 Data Collection cluster_1 Data Aggregation & Analysis cluster_2 Signal Investigation & Action A Adverse Event Occurs B Spontaneous Reporting (Healthcare Professionals, Patients) A->B C FDA Adverse Event Reporting System (FAERS) B->C D Signal Detection & Prioritization C->D E Case Review & Analysis D->E F Observational Studies D->F G Regulatory Action (e.g., Label Change, Safety Alert) E->G F->G

Caption: Post-Marketing Drug Safety Surveillance Workflow.

Antitussive_Adverse_Event_Comparison cluster_this compound This compound cluster_dextromethorphan Dextromethorphan cluster_codeine Codeine B_common Common AEs: - Drowsiness - Dizziness - Headache - Nausea B_serious Serious AEs: - Overdose Toxicity (esp. in children) - Seizures - Cardiac Arrest D_common Common AEs: - Drowsiness - Dizziness - Nausea - Stomach Upset D_serious Serious AEs: - Serotonin Syndrome (with other serotonergic drugs) C_common Common AEs: - Drowsiness - Dizziness - Nausea - Constipation C_serious Serious AEs: - Respiratory Depression - Dependence & Addiction

Caption: Comparative Adverse Event Profiles of Common Antitussives.

Conclusion

The available evidence suggests that while this compound is a useful non-narcotic option for the symptomatic relief of cough, its safety profile is not without significant concerns. The risk of severe toxicity and death, particularly from accidental ingestion in children, necessitates careful prescribing and patient counseling.[10] Compared to dextromethorphan, this compound carries a higher risk of severe overdose toxicity but lacks the concern for serotonin syndrome. In contrast to codeine, this compound does not carry the risks of opioid-related respiratory depression and addiction.[3]

The significant gaps in high-quality, comparative clinical trial data underscore the need for further research to more definitively establish the relative safety and tolerability of this compound. Future studies should adhere to modern standards for clinical trial design, including objective outcome measures and comprehensive safety reporting, to provide a clearer picture of this compound's place in the therapeutic armamentarium for cough.

References

Benzonatate for Acute Cough: A Meta-Analysis of Clinical Trials Reveals a Paucity of High-Quality Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of clinical trials investigating the efficacy of benzonatate for the symptomatic relief of acute cough is notably absent from the medical literature. A recent systematic review highlights a significant lack of robust, high-quality clinical trial data to definitively support its widespread use. This guide provides a comparative overview of this compound and its alternatives for acute cough, based on the limited available evidence, and outlines the methodologies of the key studies in this field.

A 2023 systematic review by Costantino et al. serves as the most thorough recent analysis of this compound's role in treating acute cough. This review encompassed 37 articles, including cohort studies, experimental studies, and case series. However, the authors concluded that the existing evidence is of low quality, with many studies suffering from small sample sizes and a high risk of bias, precluding a formal meta-analysis.[1]

Comparative Efficacy and Safety

Direct comparative efficacy data from large, randomized controlled trials (RCTs) are scarce. The available information is largely derived from smaller studies, systematic reviews summarizing limited data, and pharmacological profiles.

FeatureThis compoundDextromethorphanCodeine
Mechanism of Action Peripherally acting anesthetic; numbs stretch receptors in the lungs.[2]Centrally acting; suppresses the cough reflex in the brainstem.Centrally acting opioid agonist; suppresses the cough reflex.
Efficacy for Acute Cough Evidence is limited and of low quality; some studies suggest potential benefit, while others show no significant effect over placebo.[1]Modest benefit demonstrated in some older trials, but a 1996 placebo-controlled trial found no clinical benefit.[2]Effective in suppressing cough, but use is limited by side effects and potential for abuse.[3]
Common Adverse Events Drowsiness, headache, dizziness, nausea.[4]Drowsiness, dizziness, nausea, stomach upset.Drowsiness, constipation, nausea, potential for respiratory depression and dependence.
Regulatory Status Prescription only.Over-the-counter.Prescription only (often in combination products).

Experimental Protocols of Key Studies

Dicpinigaitis et al. (2009): Capsaicin-Induced Cough Model

This study provides one of the few controlled investigations into the pharmacodynamics of this compound in a human model of cough.

  • Objective: To evaluate the antitussive effects of this compound and guaifenesin, alone and in combination, on capsaicin-induced cough in subjects with acute viral upper respiratory tract infection.[5]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 30 otherwise healthy, nonsmoking adults with symptoms of an acute upper respiratory tract infection.

  • Intervention: Participants received a single oral dose of one of four study medications on three separate study days:

    • This compound 200 mg

    • Guaifenesin 600 mg

    • This compound 200 mg + Guaifenesin 600 mg

    • Placebo

  • Outcome Measures: The primary outcome was the concentration of inhaled capsaicin required to induce five or more coughs (C5). An increase in the C5 value indicates a suppression of the cough reflex.

  • Key Findings: this compound alone did not significantly increase the C5 compared to placebo. Guaifenesin alone did show a significant antitussive effect. The combination of this compound and guaifenesin resulted in a significantly greater suppression of the cough reflex compared to either agent alone.[5]

Visualizing the Evidence Gap and Treatment Landscape

The following diagrams illustrate the conceptual workflow of a meta-analysis and a comparison of the available treatment options for acute cough, highlighting the limitations in the current evidence base for this compound.

Conceptual Workflow of a Meta-Analysis for this compound in Acute Cough A Identification of Studies (Systematic Literature Search) B Screening of Titles and Abstracts A->B C Full-Text Review for Eligibility B->C D Data Extraction and Quality Assessment C->D E Quantitative Data Synthesis (Meta-Analysis) D->E Proceed if sufficient homogeneous data exists G Evidence Gap: Insufficient High-Quality RCTs D->G Halt due to heterogeneity and low quality F Interpretation of Results E->F

Caption: Conceptual workflow of a meta-analysis.

Comparison of Treatment Modalities for Acute Cough cluster_this compound This compound cluster_dextromethorphan Dextromethorphan cluster_codeine Codeine A Mechanism: Peripheral Anesthetic B Efficacy Evidence: Limited, Low Quality C Key Limitation: Lack of Robust RCT Data D Mechanism: Central Acting (Non-Opioid) E Efficacy Evidence: Conflicting, Modest at Best F Mechanism: Central Acting (Opioid) G Efficacy Evidence: Established but with Side Effects H Key Limitation: Abuse Potential, Side Effects

Caption: Comparison of acute cough treatments.

Conclusion for the Scientific Community

References

Safety Operating Guide

Safe Disposal of Benzonatate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of benzonatate is a critical component of laboratory safety and environmental responsibility. As a non-narcotic antitussive agent, this compound requires careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols is essential to prevent environmental contamination and ensure workplace safety, particularly given the substance's potential for toxicity upon accidental ingestion or exposure.

Disposal of expired or waste pharmaceuticals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" rule (40 CFR 266 Subpart P) provides a framework for healthcare facilities and, by extension, research laboratories, to manage pharmaceutical waste safely and effectively.[1][2][3][4][5] A primary mandate of this rule is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a sink or toilet, a practice known as "sewering."[1]

While this compound is not specifically listed as a P- or U-listed hazardous waste, it must be managed as a non-hazardous or hazardous pharmaceutical waste stream, depending on state and local regulations. The guiding principle is that expired or unused pharmaceuticals should not be discarded in standard trash or sewer systems.[6]

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling and disposal. Structurally related to local anesthetics like procaine and tetracaine, it acts by anesthetizing stretch receptors in the respiratory passages.[6][7][8][9][10]

PropertyValueSource
Molecular Formula C30H53NO11
Molecular Weight 603.7 g/mol [6][7]
Appearance Colorless to faintly yellow oil
Solubility Soluble in most organic solvents
Pharmacokinetics
Onset of Action15 to 20 minutes[7][9][10][11]
Elimination Half-LifeApproximately 1 hour[7]
Duration of Action3 to 8 hours[7][9][10][11]

Procedural Guidance for this compound Disposal

The following protocol outlines the step-by-step procedure for the proper disposal of this compound from a laboratory environment. This process is designed to comply with EPA regulations and ensure the safety of all personnel.

Experimental Protocol: Regulated Pharmaceutical Waste Disposal

Objective: To safely and compliantly dispose of unused, expired, or contaminated this compound.

Materials:

  • Unused or waste this compound capsules.

  • Designated hazardous pharmaceutical waste container (typically black for hazardous or blue for non-hazardous, per facility protocol).[12]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

  • Hazardous waste labels.

Methodology:

  • Waste Characterization:

    • Identify the this compound waste. Although not federally listed as hazardous waste, it must be disposed of as a regulated pharmaceutical waste. Crucially, do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including safety glasses, a lab coat, and gloves, before handling the waste containers.

  • Containerization:

    • Place the intact this compound capsules directly into a designated, leak-proof, and sealable pharmaceutical waste container.[13]

    • Warning: Do not break, crush, or chew the capsules.[14][15] Release of the liquid contents can cause local anesthesia of the oral mucosa and lead to choking.[7][9][14][16] Overdose from as few as one or two capsules can be fatal in children.[15][16]

  • Labeling:

    • Ensure the waste container is clearly labeled. The label should include, at a minimum: "Hazardous Drug Waste" or "Pharmaceutical Waste for Incineration," the accumulation start date, and the primary contents.[13] Follow your facility's specific labeling requirements.

  • Storage:

    • Store the sealed container in a secure, designated satellite accumulation area. This area should be away from drains and general laboratory traffic to prevent accidental spills or unauthorized access.

  • Final Disposal:

    • Arrange for the collection of the waste container by a state-licensed medical or hazardous waste contractor.[6]

    • The required final disposal method for pharmaceutical waste is incineration to ensure complete destruction.[2][13]

  • Documentation:

    • Maintain accurate records of the waste generated, including the substance, quantity, and disposal date, in accordance with your institution's policies and RCRA requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and required steps for the proper management and disposal of this compound waste in a laboratory setting.

G start Start: Identify this compound Waste (Unused, Expired, Contaminated) prohibit Prohibited Actions: - DO NOT flush down drain (sewer) - DO NOT discard in regular or biohazard trash start->prohibit ppe Step 1: Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe containerize Step 2: Place Intact Capsules in Designated Pharmaceutical Waste Container ppe->containerize warning Critical Safety Warning: Do NOT break, crush, or open capsules. Risk of exposure and choking. containerize->warning label_container Step 3: Securely Seal and Label Container (per EHS protocol) containerize->label_container store Step 4: Store in Secure Satellite Accumulation Area label_container->store dispose Step 5: Arrange Pickup by Licensed Waste Contractor for Incineration store->dispose end End: Document Disposal dispose->end

References

Essential Safety and Handling Protocols for Benzonatate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Benzonatate is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in situations where capsules may be crushed or broken, adherence to proper PPE protocols is critical.[1][2] Normal handling of intact capsules may not require special controls, but any potential for exposure necessitates the following:

PPE CategorySpecification
Hand Protection Impervious gloves (e.g., Nitrile) are recommended, particularly during bulk processing or if skin contact is possible.[2]
Eye Protection Safety glasses or goggles meeting standards such as EN166 or ANSI Z87.1 should be worn if there is a possibility of eye contact.[2][3]
Skin Protection Impervious protective clothing is advised for bulk processing or where skin contact is likely.[2]
Respiratory Protection If ventilation is inadequate or dust is generated, a suitable dust mask or an appropriate respirator with a particulate filter (e.g., P3) should be used.[2][3][4]

Operational Plan: Handling this compound

A systematic approach to handling this compound will mitigate risks of exposure and contamination.

1. Pre-Operational Checks:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the work area is well-ventilated.

  • Locate the nearest eyewash station and safety shower.

  • Review the Safety Data Sheet (SDS) for this compound.[1][2]

2. Step-by-Step Handling Procedure:

  • Don the appropriate PPE as specified in the table above.

  • Handle this compound capsules with care to avoid breaking or crushing them.[5]

  • If capsules are compromised, handle them in a designated area with controlled ventilation, such as a chemical fume hood, to avoid dust inhalation.[2]

  • Avoid contact with eyes, skin, and clothing.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

3. Post-Handling Procedures:

  • Remove and properly dispose of contaminated PPE.

  • Clean and decontaminate the work area.

  • Store this compound in a tightly closed, light-resistant container at controlled room temperature, between 20° to 25°C (68° to 77°F).[1][4]

Disposal Plan

Proper disposal of unused or expired this compound is crucial to prevent accidental ingestion and environmental contamination.[6]

1. On-site Disposal (if a take-back program is unavailable):

  • Do not flush this compound down the toilet unless specifically instructed to do so by regulatory guidelines.[7][8]

  • Remove the capsules from their original container.

  • Mix the medicine with an unappealing substance such as used coffee grounds, dirt, or cat litter.[7][9][10] Do not crush the capsules.[10]

  • Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[7][9]

  • Dispose of the sealed container in the household or laboratory trash.[7]

  • Scratch out all personal information on the prescription label of the empty bottle before recycling or discarding it.[7][10]

2. Drug Take-Back Programs:

  • The most recommended method for disposing of unwanted medicines is through a drug take-back program.[7][8] Contact your institution's environmental health and safety department or local waste disposal authorities for information on available programs.

This compound Handling and Disposal Workflow

Benzonatate_Workflow cluster_Handling Handling Procedure cluster_Disposal Disposal Plan Pre_Checks 1. Pre-Operational Checks (Verify PPE, Ventilation) Handling 2. Handle this compound (Avoid breaking capsules) Pre_Checks->Handling Post_Handling 3. Post-Handling (Decontaminate, Store) Handling->Post_Handling Take_Back Preferred: Drug Take-Back Program Handling->Take_Back Unused/Expired On_Site Alternative: On-Site Disposal Handling->On_Site Unused/Expired (No Take-Back) Mix Mix with unappealing substance On_Site->Mix Seal Seal in a container Mix->Seal Trash Dispose in trash Seal->Trash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonatate
Reactant of Route 2
Reactant of Route 2
Benzonatate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.